Yuanhunine
Description
isolated from tuber of Corydalis turtischaninovii Bess. f yanhusuo; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-12-14-5-6-17(23)21(26-4)16(14)11-22-8-7-13-9-18(24-2)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYNJAXBCIMNG-FKIZINRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Record name | Yuanhunine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yuanhunine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146443 | |
| Record name | Yuanhunine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104387-15-7 | |
| Record name | Yuanhunine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104387-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yuanhunine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104387157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yuanhunine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YUANHUNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JUV4TX4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Yuanhunine: A Technical Overview of its Chemical Structure and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine, a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has garnered interest for its potential therapeutic properties, notably its anti-allergic activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a summary of its physicochemical properties. While specific experimental data on its spectroscopic characterization and detailed signaling pathways remain limited in publicly accessible literature, this document outlines generalized experimental protocols for its isolation and for assessing its biological activity. Furthermore, it presents a putative signaling pathway for its anti-allergic mechanism based on the known pharmacology of related compounds and the general mechanisms of allergic response.
Chemical Structure and Properties
This compound is a tetracyclic isoquinoline alkaloid. Its core structure consists of a dibenzo[a,g]quinolizidine skeleton.
Chemical Name (IUPAC): (13S,13aR)-2,3,9-Trimethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol[1]
Molecular Formula: C₂₁H₂₅NO₄[2][3][4][5]
Molecular Weight: 355.43 g/mol [2][3][4]
CAS Number: 104387-15-7[1][2][3]
SMILES Code: COC1=C(C=C2--INVALID-LINK--C)O[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₄ | [2][3][4][5] |
| Molecular Weight | 355.43 g/mol | [2][3][4] |
| Exact Mass | 355.17835828 | [4] |
| CAS Number | 104387-15-7 | [1][2][3] |
| Topological Polar Surface Area | 51.2 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4] |
| XLogP3 | 3.2 | [4] |
| Solubility | Soluble in DMSO | [1] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts
| Functional Group | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 130 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| Ar-OH | 5.0 - 9.0 | - |
| Aliphatic C-H | 1.5 - 4.5 | 20 - 60 |
| C-N | 2.5 - 4.5 | 40 - 60 |
| CH₃ | 0.9 - 1.5 | 10 - 25 |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment |
| 355 | [M]⁺ (Molecular Ion) |
| 340 | [M - CH₃]⁺ |
| 324 | [M - OCH₃]⁺ |
| Further fragmentation would involve cleavage of the tetracyclic ring system. |
Table 4: Predicted Infrared Spectroscopy Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ether) | 1000 - 1300 | Strong |
| C-N stretch | 1000 - 1350 | Medium |
Experimental Protocols
Isolation of this compound from Corydalis yanhusuo
The following is a generalized protocol for the isolation of alkaloids, including this compound, from the tubers of Corydalis yanhusuo. This protocol is based on established methods for the extraction of isoquinoline alkaloids from this plant species.
Objective: To extract and isolate this compound from the dried tubers of Corydalis yanhusuo.
Materials:
-
Dried and powdered tubers of Corydalis yanhusuo
-
70% Ethanol in water (with pH adjusted to 10 with diluted ammonia)
-
Hexane
-
Ethyl acetate
-
Butanol
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Extraction:
-
Macerate the powdered tubers of Corydalis yanhusuo with 70% ethanol (pH 10) at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform reflux extraction for 1-2 hours. Repeat the extraction process twice.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, ethyl acetate, and butanol.
-
Separate and concentrate each fraction. The alkaloids are expected to be primarily in the ethyl acetate and butanol fractions.
-
-
Chromatographic Separation:
-
Subject the alkaloid-rich fractions to column chromatography on a silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar Rf values.
-
-
Purification:
-
Subject the fractions containing this compound to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
Verify the purity and identity of the isolated this compound using spectroscopic methods (NMR, MS, IR).
-
Histamine Release Inhibition Assay
This protocol describes a general method to assess the in vitro anti-allergic activity of this compound by measuring its ability to inhibit histamine release from mast cells.
Objective: To determine the effect of this compound on antigen-induced histamine release from mast cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
DNP-specific IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
This compound stock solution (in DMSO)
-
Tyrode's buffer
-
Triton X-100 (for cell lysis and total histamine release)
-
Histamine ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with DNP-specific IgE antibody for 24 hours.
-
-
Treatment:
-
Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
Antigen Challenge:
-
Induce degranulation by challenging the cells with DNP-HSA antigen for 30 minutes.
-
Include a positive control (antigen only) and a negative control (buffer only). For total histamine release, lyse a set of cells with Triton X-100.
-
-
Histamine Quantification:
-
Collect the supernatant from each well.
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each treatment group relative to the total histamine release.
-
Determine the concentration-dependent inhibitory effect of this compound on histamine release.
-
Putative Signaling Pathway of Anti-Allergic Action
While the precise molecular mechanism of this compound's anti-allergic activity has not been fully elucidated, based on the known pharmacology of similar alkaloids and the general principles of allergic response, a putative signaling pathway can be proposed. The anti-allergic effect of this compound is likely mediated through the stabilization of mast cells and the inhibition of the release of inflammatory mediators.
A key event in the allergic cascade is the cross-linking of IgE antibodies on the surface of mast cells by allergens, which triggers a signaling cascade leading to degranulation and the release of histamine and other inflammatory mediators. This process is heavily dependent on an increase in intracellular calcium concentration. It is hypothesized that this compound may interfere with this signaling pathway.
Caption: Putative mechanism of this compound's anti-allergic action.
This proposed pathway suggests that this compound may exert its anti-allergic effects by inhibiting the increase in intracellular calcium, a critical step for mast cell degranulation and subsequent histamine release.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the specific mechanism of action of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments.
Caption: Experimental workflow for elucidating this compound's mechanism.
This workflow provides a systematic approach to first confirm the anti-allergic activity of this compound in vitro and then to dissect the underlying molecular mechanisms through a series of targeted experiments.
Conclusion
This compound presents a promising scaffold for the development of novel anti-allergic therapeutics. While its basic chemical structure is well-defined, a significant gap exists in the publicly available, detailed experimental data regarding its spectroscopic properties and its precise mechanism of action. The generalized protocols and putative signaling pathways presented in this guide offer a foundational framework for researchers to further investigate this intriguing natural product. Future studies should focus on obtaining comprehensive spectroscopic data for complete characterization and conducting detailed cellular and molecular assays to validate and expand upon the proposed anti-allergic signaling pathway.
References
- 1. novamedline.com [novamedline.com]
- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Natural Sources of Yuanhunine
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, natural sources, and available pharmacological data for Yuanhunine, an alkaloid of interest to researchers, scientists, and drug development professionals. While information on this compound remains somewhat elusive in publicly accessible databases, this document collates the current state of knowledge to guide future research and development efforts.
Discovery and Initial Characterization
This compound was first reported as a novel alkaloid isolated from the tuber of Corydalis turtschaninovii Bess. f. yanhusuo Y. H. Chou et C. C. Hsu, a plant widely used in traditional Chinese medicine and commonly known as Yuanhu or Corydalis yanhusuo. The initial discovery and characterization were detailed in a 1986 publication in the Chinese journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica) by a team of Chinese scientists.
Unfortunately, the full text of this seminal paper, which would contain the detailed experimental protocols for isolation and the complete spectroscopic data for structure elucidation, is not widely available in international scientific databases. The original publication remains the primary source for the foundational chemistry of this compound.
Natural Sources
The sole documented natural source of this compound is the tuber of Corydalis yanhusuo. This perennial herbaceous plant is native to the high-altitude grasslands of China, including the provinces of Anhui, Henan, Hubei, Hunan, Jiangsu, and Zhejiang, and is also widely cultivated for medicinal purposes.
The alkaloid content in Corydalis yanhusuo can be variable. This compound is one of numerous isoquinoline alkaloids found in the plant, alongside more extensively studied compounds such as tetrahydropalmatine, corydaline, and berberine. The concentration of this compound within the plant material has not been extensively quantified in the available literature.
Experimental Protocols: Isolation of Alkaloids from Corydalis yanhusuo
While the specific protocol for the initial isolation of this compound is not readily accessible, general methods for the extraction of total alkaloids from Corydalis yanhusuo have been described in various studies. These protocols typically involve the following steps:
Table 1: General Alkaloid Extraction and Isolation Protocol from Corydalis yanhusuo
| Step | Method | Details |
| 1. Extraction | Solvent Extraction | The dried and powdered tubers are typically extracted with an organic solvent, often methanol or ethanol, sometimes with the addition of a base (e.g., ammonia) to facilitate the extraction of free alkaloids. |
| 2. Acid-Base Extraction | Liquid-Liquid Partitioning | The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted back into an organic solvent. |
| 3. Chromatographic Separation | Column Chromatography | The resulting total alkaloid extract is then subjected to various chromatographic techniques for the separation of individual alkaloids. These methods can include silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). |
A visual representation of a general workflow for the isolation of alkaloids from Corydalis yanhusuo is provided below.
Pharmacological Activity
The pharmacological properties of isolated this compound have not been extensively investigated, and there is a notable lack of quantitative data, such as IC50 or Ki values, in the public domain.
A network pharmacology study on the combined use of Yuanhu (Corydalis yanhusuo) and Baizhi (Angelica dahurica) for analgesia identified this compound as one of the active compounds in Yuanhu.[1] This study suggests that this compound, along with other alkaloids, may contribute to the analgesic effects of the herb. However, the study did not provide experimental data on the specific activity of this compound.
The predicted targets from this network pharmacology study for the compounds in Yuanhu suggest a potential interaction with the neuroactive ligand-receptor interaction pathway. This pathway is crucial for synaptic transmission and is a common target for analgesic drugs.
The potential involvement of this compound in analgesic pathways is depicted in the following diagram, based on the network pharmacology predictions for the broader class of compounds found in Corydalis yanhusuo.
References
Biosynthesis of Yuanhunine in Corydalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine is a tetrahydroprotoberberine alkaloid found in plants of the genus Corydalis, which are widely used in traditional medicine. As a member of the vast family of benzylisoquinoline alkaloids (BIAs), this compound's biosynthesis follows the general pathway established for this class of compounds, originating from the amino acid L-tyrosine. While the complete enzymatic cascade leading to this compound has not been fully elucidated, significant progress has been made in identifying key intermediates and enzyme families involved in its formation, particularly within Corydalis yanhusuo. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, summarizing the current state of knowledge on the involved enzymes, their genetic basis, and the regulation of the pathway. Detailed experimental protocols for the characterization of relevant enzymes and the analysis of gene expression are also presented, alongside available quantitative data, to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
The genus Corydalis is a rich source of structurally diverse benzylisoquinoline alkaloids (BIAs), many of which possess significant pharmacological activities. This compound, a tetrahydroprotoberberine-type alkaloid, is one such compound of interest. The biosynthesis of BIAs is a complex network of enzymatic reactions that has been extensively studied in various plant species, including Papaver somniferum (opium poppy) and Coptis japonica. In recent years, combined metabolomic and transcriptomic studies in Corydalis yanhusuo have shed light on the specific genes and enzymes involved in the production of its characteristic alkaloids.[1][2]
This guide will detail the proposed biosynthetic route to this compound, starting from the central intermediate (S)-reticuline. It will cover the key enzymatic steps, including the formation of the protoberberine scaffold and subsequent decorative modifications such as O-methylation. Furthermore, this document provides practical experimental methodologies and available quantitative data to facilitate further research in this area.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed through the general BIA pathway, which is initiated by the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are condensed to form (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent reactions, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.
From (S)-reticuline, the pathway to protoberberine alkaloids commences with the action of the berberine bridge enzyme (BBE), which catalyzes the oxidative cyclization of the N-methyl group to form the characteristic tetracyclic scaffold of (S)-scoulerine.[3] The subsequent steps leading to this compound involve a series of modification reactions, primarily O-methylation, and likely C-methylation and hydroxylation, to achieve the final structure of this compound (C21H25NO4)[4].
Based on the characterization of O-methyltransferases (OMTs) in Corydalis yanhusuo, a putative pathway from (S)-scoulerine to this compound can be proposed.[5]
The key characterized step towards this compound from (S)-scoulerine is the sequential O-methylation at the C-9 and C-2 positions, which can be catalyzed by the enzyme CyOMT6 in Corydalis yanhusuo.[5] This leads to the formation of a dimethoxylated tetrahydroprotoberberine intermediate. To arrive at the final structure of this compound, several additional transformations are necessary:
-
3-O-methylation: Another O-methylation event is required at the C-3 position. The specific OMT responsible for this reaction has not yet been identified.
-
13-C-methylation: this compound possesses a methyl group at the C-13 position. This is likely introduced by a C-methyltransferase (CMT), however, this enzyme remains to be discovered in Corydalis.
-
10-hydroxylation: A hydroxyl group is present at the C-10 position of this compound. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), but the specific enzyme has not been characterized.
The precise order of these final decorative steps is currently unknown and awaits further experimental validation.
Key Enzymes and Genes
Transcriptomic analyses of Corydalis yanhusuo have identified numerous candidate genes encoding enzymes of the BIA pathway.[2][6] The expression of these genes is often tissue-specific and developmentally regulated, with higher expression levels observed in the tubers during the expansion stage.[2]
Table 1: Key Enzyme Families and Genes in the Putative this compound Biosynthesis Pathway
| Enzyme Family | Abbreviation | Gene Name (Example) | Function in Pathway |
| Berberine Bridge Enzyme | BBE | CyBBE | Formation of the protoberberine scaffold from (S)-reticuline |
| O-Methyltransferase | OMT | CyOMT6 | Regiospecific methylation of the hydroxyl groups on the protoberberine ring |
| C-Methyltransferase | CMT | Unknown | Putative methylation at the C-13 position |
| Cytochrome P450 | CYP450 | Unknown | Putative hydroxylation at the C-10 position |
| N-Methyltransferase | NMT | CyTNMT | N-methylation of other tetrahydroprotoberberine alkaloids (not directly in this compound) |
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, some studies have reported on the kinetic properties of related enzymes and the concentration of various alkaloids in Corydalis yanhusuo.
Table 2: Kinetic Parameters of Recombinant CyOMT2 from Corydalis yanhusuo [1]
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1·μM-1) |
| (S)-Norcoclaurine | 1.8 ± 0.1 | 0.5 ± 0.0 | 0.28 |
| (S)-3′-hydroxy-N-methylcoclaurine | 1.2 ± 0.1 | 0.8 ± 0.0 | 0.67 |
| (S)-Scoulerine | 12.7 ± 0.8 | 0.1 ± 0.0 | 0.01 |
| (S)-Tetrahydrocolumbamine | 1.0 ± 0.1 | 0.2 ± 0.0 | 0.20 |
Note: This data is for CyOMT2, which is not the primary enzyme implicated in this compound biosynthesis but provides an example of the enzyme kinetics for a related OMT in Corydalis.
Table 3: Quantitative Analysis of Major Alkaloids in Corydalis yanhusuo Tuber Extracts [7]
| Alkaloid | Concentration Range (mg/g of product) |
| Total Alkaloids | Below quantifiable to ~11 |
| Tetrahydropalmatine | Variable, can be enriched up to ~5 |
| Scoulerine | Quantified using a scoulerine calibration curve |
| Corydaline | Quantified using a corydaline calibration curve |
| Protopine | Quantified using a protopine calibration curve |
Note: This table summarizes the variability of alkaloid content in commercial dietary supplements and provides a general overview of the relative abundance of different alkaloid types.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of a Recombinant O-Methyltransferase
This protocol describes the expression of a Corydalis OMT in E. coli and its subsequent purification, a necessary step for in vitro enzyme assays.
Methodology:
-
Gene Cloning: The open reading frame of the target OMT gene is amplified from Corydalis cDNA and cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation: The expression vector is transformed into a competent E. coli strain, for example, BL21(DE3).
-
Cell Culture and Induction: A single colony is used to inoculate LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the His-tagged protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assay for O-Methyltransferase Activity
This protocol outlines a method to determine the activity and substrate specificity of a purified recombinant OMT.
Methodology:
-
Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), 5 µg of purified enzyme, 200 µM S-adenosyl-L-methionine (SAM), and 100 µM of the alkaloid substrate (e.g., (S)-scoulerine).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of 200 µL of ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing the methylated product is transferred to a new tube.
-
Analysis: The solvent is evaporated, and the residue is redissolved in methanol. The product is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated alkaloid.
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Transcriptome Analysis for Gene Discovery
This protocol provides an overview of the workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.
Methodology:
-
RNA Extraction: Total RNA is extracted from Corydalis tissues (e.g., tubers at different developmental stages) using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.
-
Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. mRNA is typically enriched using oligo(dT) magnetic beads, followed by fragmentation. cDNA is synthesized, and sequencing adapters are ligated. The resulting library is sequenced on a high-throughput platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
De novo Assembly: High-quality reads are assembled into transcripts (unigenes) using software such as Trinity.
-
Functional Annotation: The assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).
-
Differential Expression Analysis: The expression levels of unigenes across different samples are quantified, and differentially expressed genes are identified.
-
Candidate Gene Identification: Genes annotated as enzymes in the BIA pathway (e.g., OMTs, CYP450s) and showing expression patterns that correlate with alkaloid accumulation are selected as strong candidates for further functional characterization.
-
Regulation of Biosynthesis
The biosynthesis of BIAs in Corydalis, including likely that of this compound, is tightly regulated at multiple levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 3. A novel and efficient synthesis of 13-methylprotoberberine alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Yuanhunine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine, a protoberberine alkaloid isolated from the tubers of Corydalis species, has garnered significant interest for its potential therapeutic applications, notably its anti-allergic and analgesic properties. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for pivotal experiments are described in detail to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex processes.
Physical and Chemical Properties
This compound is a structurally complex isoquinoline alkaloid. Its core physical and chemical characteristics are summarized below, providing essential data for researchers engaged in its study and application.
Identification and Structure
| Property | Value | Source(s) |
| IUPAC Name | (13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | [1] |
| Synonyms | (+)-10-O-Demethylcorydaline | [1] |
| CAS Number | 104387-15-7 | [1] |
| Molecular Formula | C₂₁H₂₅NO₄ | [1] |
| Molecular Weight | 355.43 g/mol | [1] |
| Appearance | Solid powder | N/A |
Physicochemical Data
| Property | Value | Source(s) |
| Exact Mass | 355.1784 Da | [1] |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | Dry, dark place. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C. | N/A |
| XLogP3-AA | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | N/A |
| Rotatable Bond Count | 3 | N/A |
| Topological Polar Surface Area | 51.2 Ų | [1] |
Spectroscopic Data
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and aliphatic protons of the tetrahydroisoquinoline core. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern and stereochemistry of the molecule. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the fused ring system. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be observed. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of substituents.[2] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H stretching (for the hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ethers and phenol). |
Experimental Protocols
This section details the methodologies for the extraction and isolation of this compound from its natural source, a general approach for its chemical synthesis, and a standard assay for evaluating its anti-allergic activity.
Extraction and Isolation from Corydalis Tubers
This protocol is adapted from established methods for the isolation of isoquinoline alkaloids from Corydalis species.[3][4][5]
-
Preparation of Plant Material : The dried tubers of Corydalis yanhusuo are powdered.
-
Extraction : The powdered plant material (e.g., 30 kg) is extracted three times with 70% aqueous acetone at room temperature.[3] The resulting solutions are combined and concentrated under reduced pressure to yield a crude residue.[3]
-
Solvent Partitioning : The crude extract is subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.[3]
-
Column Chromatography : The fractions containing the target alkaloids (often the ethyl acetate and butanol fractions) are combined and subjected to column chromatography on silica gel.[3] The column is eluted with a gradient of increasing polarity, for example, using a mixture of dichloromethane and methanol.[3] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification : Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[4] Two-dimensional HPLC, utilizing different pH conditions in each dimension, can be particularly effective for separating complex alkaloid mixtures.[4]
General Strategy for Total Synthesis of Protoberberine Alkaloids
The total synthesis of protoberberine alkaloids like this compound is a complex process. A common and modular approach involves the construction of the isoquinoline core followed by cyclization to form the characteristic tetracyclic system.[6][7]
-
Synthesis of the Isoquinoline Core : A key step is the formation of the isoquinoline skeleton. This can be achieved through various methods, including the palladium-catalyzed α-arylation of a ketone with an appropriately substituted aryl bromide.[6] The resulting intermediate can then be treated with an ammonia source to facilitate cyclization and aromatization to the isoquinoline.[6]
-
Formation of the Tetracyclic Ring System : The isoquinoline intermediate is then subjected to further reactions to construct the remaining rings. Anionic aza-6π-electrocyclization is a powerful method for this transformation.[7] This often involves an N-O bond cleavage followed by the electrocyclization reaction.[7]
-
Functional Group Manipulation : Subsequent steps involve the introduction and modification of substituents on the aromatic rings to match the specific structure of this compound. This may include methylation, demethylation, and other functional group interconversions.
Mast Cell Degranulation Assay for Anti-Allergic Activity
This in vitro assay is used to determine the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response. The protocol is based on the measurement of β-hexosaminidase, an enzyme released upon degranulation.[8][9]
-
Cell Culture and Sensitization : Rat basophilic leukemia cells (RBL-2H3) are cultured and then sensitized overnight with dinitrophenyl-specific immunoglobulin E (DNP-IgE).[8]
-
Treatment : The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified period (e.g., 30 minutes).[8]
-
Stimulation : The cells are then stimulated with the antigen (dinitrophenyl-bovine serum albumin, DNP-BSA) to induce degranulation.[8]
-
Enzyme Assay : The cell supernatant is collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).[9]
-
Quantification : The reaction is stopped, and the absorbance is measured. The percentage of degranulation inhibition is calculated by comparing the enzyme activity in this compound-treated cells to that of untreated, stimulated cells.[9]
Biological Activity and Signaling Pathways
This compound exhibits notable biological activities, primarily as an anti-allergic and analgesic agent. Its mechanism of action is thought to involve the modulation of several key neurotransmitter systems.
Anti-Allergic Activity
This compound has been shown to possess anti-allergic properties. This activity is likely mediated through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators that trigger allergic reactions.
Analgesic and Neuroactive Properties
The analgesic effects of this compound are believed to stem from its interactions with dopamine, serotonin, and opioid receptors in the central nervous system.
-
Dopamine D2 Receptor Interaction : this compound may exert its effects by modulating the signaling of dopamine D2 receptors. These G protein-coupled receptors are primarily inhibitory, and their activation can lead to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This modulation can influence neuronal excitability and communication in pathways associated with pain and reward.[11][12][13][14]
-
Serotonergic Synapse Modulation : this compound may also influence the serotonergic system. This could involve direct interaction with serotonin receptors or modulation of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[15] Altering serotonergic neurotransmission can have profound effects on mood and pain perception.
-
Opioid Receptor Interaction : The analgesic properties of this compound may also be attributed to its interaction with opioid receptors. These receptors are central to the body's endogenous pain-relief system. This compound could act as an agonist or antagonist at these receptors, or modulate their function in other ways, to produce its analgesic effects.[16][17][18][19]
Conclusion
This compound is a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its physical and chemical properties, along with detailed experimental protocols to aid in its further study and development. The elucidation of its precise interactions with dopaminergic, serotonergic, and opioid signaling pathways will be crucial in fully characterizing its mechanism of action and advancing its potential clinical applications. The provided data and methodologies serve as a valuable resource for researchers dedicated to exploring the full therapeutic capacity of this intriguing alkaloid.
References
- 1. This compound | C21H25NO4 | CID 128558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-synuclein enhances dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 13. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin receptor and reuptake sites: pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifunctional opioid receptor agonism and antagonism by a novel macrocyclic tetrapeptide prevents reinstatement of morphine‐seeking behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional differences in the mu opioid receptor SNP 118A>G are dependent on receptor splice-variant and agonist-specific recruitment of β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Yuanhunine: A Technical Overview
Initial searches for spectroscopic data (NMR, IR, MS) and experimental protocols for a compound specifically named "Yuanhunine" did not yield any matching results. The information required to populate the detailed tables and experimental methodologies as requested is not available in the public domain or scientific literature databases accessed.
This guide is therefore presented as a template of how the spectroscopic data for a novel natural product like this compound would be structured and detailed for an audience of researchers, scientists, and drug development professionals. It outlines the expected data presentation, experimental protocols, and logical workflows that are standard in the field of natural product chemistry.
Data Presentation
The comprehensive characterization of a novel compound like this compound would involve the acquisition and interpretation of data from various spectroscopic techniques. This data is typically summarized in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR data are critical.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| Data Not Available |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data Not Available |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and substructures.
Table 4: Mass Spectrometry (MS) Data for this compound
| Ion | m/z |
| Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the standard experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra would be acquired on a high-field spectrometer. The sample preparation and acquisition parameters would be as follows:
-
Instrumentation: A specific NMR spectrometer (e.g., Bruker Avance III 600 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Concentration: A specified concentration of the this compound sample.
-
Temperature: The temperature at which the spectra were acquired.
-
Referencing: The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Pulse Programs: Standard pulse programs would be used for ¹H, ¹³C, and 2D NMR experiments such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy
IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Instrumentation: A specific FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: The sample would be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent.
-
Measurement Range: The spectral range, typically 4000-400 cm⁻¹.
-
Resolution: The spectral resolution, for instance, 4 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental formula.
-
Instrumentation: A specific mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).
-
Ionization Source: The type of ionization used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mode: Spectra would be acquired in either positive or negative ion mode.
-
Mass Analyzer: The type of mass analyzer used (e.g., Time-of-Flight (TOF), Orbitrap).
Mandatory Visualization
The process of isolating and characterizing a new natural product like this compound follows a logical workflow. This can be visualized using a flowchart.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Enigmatic Alkaloid: A Technical Guide to the Predicted Biological Activities of Yuanhunine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhunine, an isoquinoline alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, presents a compelling case for further pharmacological investigation. While extensive, specific experimental data on this compound as a standalone compound remains limited in publicly accessible literature, computational and network pharmacology studies have begun to illuminate its potential therapeutic activities. This guide provides a comprehensive overview of the predicted biological functions of this compound, primarily drawing from a network pharmacology study of the Yuanhu-Baizhi herb pair, in which this compound is a key constituent[1]. The information herein is intended to serve as a foundational resource for researchers aiming to experimentally validate and explore the therapeutic potential of this intriguing natural product.
Predicted Biological Activities and Therapeutic Potential
Network pharmacology analyses suggest that this compound likely contributes to the analgesic and neuroprotective effects observed with Corydalis extracts. The predicted mechanisms of action point towards a multi-target engagement strategy, a hallmark of many natural products with therapeutic efficacy.
Analgesic Effects
The primary therapeutic indication for Corydalis extracts is pain relief. This compound is predicted to contribute to this analgesic activity through the modulation of key neurotransmitter systems involved in nociception. The network pharmacology study of the Yuanhu-Baizhi herb pair, which includes this compound, identified a strong association with pathways controlling pain perception[1]. The analgesic effects are likely mediated through interactions with dopamine, serotonin, and opioid receptors[1].
Neuroprotective Effects
Beyond analgesia, this compound is implicated in neuroprotective mechanisms. The predicted targets of the Yuanhu-Baizhi herb pair are enriched in pathways related to neuroprotection, suggesting that this compound may play a role in mitigating neuronal damage and promoting neuronal survival[1]. This potential neuroprotective activity warrants further investigation for its relevance in neurodegenerative diseases and ischemic brain injury.
Predicted Molecular Targets and Signaling Pathways
The therapeutic potential of this compound is underpinned by its predicted interactions with a range of molecular targets and its modulation of key signaling cascades. The following tables summarize the predicted targets based on the network pharmacology study of the Yuanhu-Baizhi herb pair[1]. It is crucial to note that these are in silico predictions and require experimental validation.
Table 1: Predicted Molecular Targets for this compound
| Target Class | Predicted Molecular Targets | Potential Biological Role |
| Neurotransmitter Receptors | Dopamine Receptors (D1, D2) | Modulation of pain, mood, and motor control[1] |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Regulation of pain, mood, and appetite[1] | |
| Opioid Receptors (e.g., mu-opioid) | Analgesia[1] | |
| Adrenergic Receptors (e.g., alpha-2A) | Neuromodulation, analgesia[1] | |
| Signaling Proteins | Proteins involved in Calcium Signaling | Regulation of neuronal excitability and neurotransmitter release[1] |
| Proteins involved in cAMP Signaling | Modulation of various cellular processes, including neuronal signaling[1] |
Experimental Protocols for Validation
To facilitate the experimental validation of the predicted biological activities of this compound, this section provides detailed, generalized methodologies for key assays.
In Vivo Analgesic Activity: Hot Plate Test
This protocol assesses the central analgesic activity of a compound by measuring the latency of a thermal stimulus-induced response.
Materials:
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Morphine, 5 mg/kg, intraperitoneal)
-
Vehicle control
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Record the basal reaction time of each mouse by placing it on the hot plate and starting a stopwatch. The time taken for the mouse to lick its paws or jump is recorded as the latency. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer this compound (various doses), morphine, or vehicle to different groups of mice.
-
Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes post-administration.
-
Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM and incubate for another 24 hours.
-
Remove the medium and add 100 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Receptor Binding Assay: Radioligand Displacement
This protocol determines the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D2 receptor)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
This compound at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound or a known competitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing Predicted Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound based on the network pharmacology study[1].
Predicted Modulation of Dopaminergic and Serotonergic Synapses
Caption: Predicted interaction of this compound with dopaminergic and serotonergic receptors.
Hypothesized Role in Calcium and cAMP Signaling
Caption: Hypothesized modulation of intracellular signaling pathways by this compound.
Conclusion
This compound stands as a promising, yet under-investigated, natural product with predicted analgesic and neuroprotective properties. The computational evidence suggests a complex mechanism of action involving multiple neurotransmitter systems and intracellular signaling pathways. This technical guide provides a framework for the systematic experimental validation of these predictions. Further research, employing the outlined methodologies and focusing on the identified targets, is essential to unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
In Vitro Profile of Yuanhunine: A Survey of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhunine is a protoberberine alkaloid isolated from the tubers of Corydalis yanhusuo (also known as Yuanhu). Traditional Chinese medicine has long utilized Corydalis extracts for their analgesic and anti-inflammatory properties. Modern pharmacological interest in the individual alkaloids, such as this compound, is growing. This document aims to provide a technical overview of the preliminary in vitro studies on this compound. However, a comprehensive search of the scientific literature reveals a significant scarcity of direct in vitro experimental data for this specific compound.
While computational studies and research on related compounds from Corydalis species provide predictive insights, they are not a substitute for direct experimental validation. This guide will summarize the available predictive information and highlight the areas where experimental data is critically needed.
Predicted Biological Activities and Signaling Pathways
A network pharmacology study analyzed the components of the Yuanhu-Baizhi herb pair, which includes this compound, to predict their collective mechanism of action in analgesia[1]. This computational approach identified several potential targets and pathways for the constituent compounds.
Predicted Targets for this compound and Related Alkaloids:
-
Neurotransmitter Receptors: The study suggests that alkaloids from Corydalis likely interact with dopamine receptors, serotonin (5-HT) receptors, and opioid receptors[1]. This aligns with the traditional use of the plant for pain management.
-
Other Potential Targets: The broader analysis of Corydalis alkaloids points to a range of biological targets, including those involved in inflammation and cell proliferation[1][2].
Predicted Signaling Pathways:
Based on the predicted targets, the analgesic effects of Corydalis alkaloids are thought to be mediated through the following pathways:
-
Neuroactive Ligand-Receptor Interaction: This is a primary pathway suggested by the predicted affinity for various neurotransmitter receptors[1].
-
Serotonergic and Dopaminergic Synapse Pathways: Modulation of these pathways is a key hypothesis for the analgesic and neuroprotective effects[1].
-
Calcium Signaling Pathway: As a ubiquitous second messenger system, its modulation could underlie various cellular effects.
-
cAMP Signaling Pathway: This pathway is another critical downstream effector of G-protein coupled receptors, including many neurotransmitter receptors[1].
It is imperative to note that these are predictions from a computational model and await experimental verification through direct in vitro studies on this compound.
Experimental Data (Data Not Available)
A thorough review of published scientific literature did not yield any specific quantitative data from in vitro studies conducted on isolated this compound. To fulfill the need for a comprehensive understanding of this compound's bioactivity, the following types of experimental data are required:
Table 1: Required Quantitative In Vitro Data for this compound
| Assay Type | Parameter(s) to be Determined | Purpose |
| Cytotoxicity Assays | IC50/CC50 values in various cell lines (cancerous and normal) | To determine the concentration range for specific activity and assess general toxicity. |
| Enzyme Inhibition Assays | IC50, Ki values for relevant enzymes (e.g., COX, LOX) | To identify specific enzymatic targets and quantify inhibitory potency. |
| Receptor Binding Assays | Kd, Ki, Bmax values for predicted receptor targets | To confirm and quantify the binding affinity of this compound to specific receptors. |
| Cell-Based Functional Assays | EC50, Emax for downstream effects (e.g., cAMP production) | To measure the functional consequences of receptor binding (agonist, antagonist, or modulator activity). |
| Anti-inflammatory Assays | Inhibition of NO, PGE2, pro-inflammatory cytokines | To quantify the anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages). |
| Gene Expression Analysis | Fold change in expression of target genes | To understand the impact of this compound on the transcription of genes involved in its proposed pathways. |
Proposed Experimental Protocols
For future research on this compound, the following standard in vitro methodologies are recommended to generate the data outlined in Table 1.
Cell Viability and Cytotoxicity Assay (MTT or MTS Assay)
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, various cancer cell lines, and a normal cell line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Receptor Binding Assay (Radioligand or Fluorescence-Based)
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., dopamine D2 receptor).
-
Binding Reaction: In a 96-well filter plate, incubate the membranes with a fixed concentration of a specific radiolabeled or fluorescent ligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free ligand by rapid vacuum filtration.
-
Detection: Quantify the bound radioactivity or fluorescence.
-
Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Measurement of Inflammatory Mediators (Griess Assay and ELISA)
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Compare the levels of NO and cytokines in this compound-treated cells to LPS-stimulated cells without the compound.
Visualizing Predicted Pathways and Workflows
While experimentally validated signaling pathways for this compound are not yet available, the following diagrams illustrate the predicted mechanisms based on network pharmacology and a general experimental workflow for its in vitro characterization.
Caption: Predicted signaling pathways for this compound based on network pharmacology.
Caption: General experimental workflow for in vitro characterization of this compound.
Conclusion and Future Directions
The current body of scientific literature lacks specific in vitro experimental data on this compound. While computational predictions and studies on related alkaloids from Corydalis species offer valuable hypotheses, they underscore the urgent need for direct experimental investigation. Future research should focus on systematically evaluating the cytotoxic, anti-inflammatory, and neuro-active properties of this compound using a battery of in vitro assays. Elucidating its specific molecular targets and signaling pathways will be crucial in validating its therapeutic potential and paving the way for further drug development efforts. The protocols and workflow outlined in this document provide a foundational framework for initiating such studies.
References
Traditional Medicinal Uses of Yuanhunine-Containing Herbs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine, a protoberberine alkaloid primarily isolated from the tubers of Corydalis species, particularly Corydalis yanhusuo (Yan Hu Suo), has a long history of use in Traditional Chinese Medicine (TCM) for the management of pain. This technical guide provides an in-depth overview of the traditional applications of this compound-containing herbs, alongside a detailed exploration of the modern scientific understanding of its pharmacological activity. The document summarizes quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes its primary signaling pathway. The central mechanism of this compound's analgesic effect is attributed to its role as a dopamine D2 receptor antagonist, leading to downstream effects on intracellular signaling cascades.
Introduction
For centuries, practitioners of Traditional Chinese Medicine have utilized the tuber of Corydalis yanhusuo, known as Yuanhu, to invigorate the blood, promote the flow of qi, and alleviate various types of pain, including menstrual, abdominal, and hernial pain.[1][2] Modern phytochemical analysis has identified a rich array of alkaloids within Corydalis species, with this compound being a key bioactive constituent. Scientific investigations have begun to elucidate the molecular mechanisms underlying the empirical observations of traditional use, pointing towards a significant interaction with the central nervous system. This guide aims to bridge the gap between the historical, traditional knowledge and contemporary pharmacological research on this compound, providing a valuable resource for researchers and professionals in drug development.
Traditional Preparation and Dosage
In Traditional Chinese Medicine, the preparation of Yuanhu often involves specific processing methods to enhance its therapeutic properties and reduce potential toxicity.
Traditional Preparation Methods:
-
Decoction: The dried rhizome of Corydalis yanhusuo is boiled in water, often in combination with other herbs, to create a liquid extract for oral consumption.[1] A common practice involves boiling the ground-up tubers in vinegar.[1]
-
Powdering: The dried rhizomes are ground into a fine powder, which can be encapsulated or taken directly, often mixed with wine to improve blood circulation.[2]
-
Vinegar Curing: Frying the herb with vinegar is believed to enhance its pain-relieving effects.[2]
Traditional Dosage:
The recommended dosage of the dried rhizome of Corydalis yanhusuo typically ranges from 5 to 10 grams per day.[1] As a concentrated extract, dosages of 1 to 3 grams, taken two to three times daily, are common.[3] For instance, the commercial preparation "Corydalis Relaxe™" (Yan Hu Suo Pian) suggests a dosage of 5 tablets (each containing the equivalent of 1 gram of dry herb) taken 2 to 3 times daily.[4]
Pharmacological Activity of this compound
Analgesic and Anti-inflammatory Effects
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism underlying the analgesic effects of this compound is its antagonism of the dopamine D2 receptor.[1] This interaction disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in pain perception.
Signaling Pathway of this compound's Analgesic Action:
As a D2 receptor antagonist, this compound blocks the binding of dopamine, thereby preventing the activation of the associated Gi/o protein. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) and phosphorylation of the cAMP response element-binding protein (CREB) ultimately alters gene expression in a manner that produces an analgesic effect.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data for related compounds and crude extracts provide some context for its potency.
Table 1: Pharmacological Data of Corydalis Alkaloids and Extracts
| Compound/Extract | Assay | Target | Result | Reference |
| Tetrahydropalmatine (THP) | Analgesia (human) | Nerve Pain | 75 mg/day effective in 78% of patients | [1] |
| Corydalis yanhusuo extract | Analgesia (human) | Stomach/Intestinal Ulcers | 90-120 mg/day effective in 76% of participants | PeaceHealth |
| Dehydrocorybulbine (DHCB) | Analgesia (animal) | Dopamine D2 Receptor | Effective in easing low-level chronic pain | [1] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used in the study of this compound and related compounds.
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological matrices.
Experimental Workflow for this compound Quantification:
Methodology:
-
Sample Preparation:
-
To a known volume of biological sample (e.g., 100 µL of plasma), add a protein precipitating agent such as acetonitrile (e.g., 300 µL).
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Centrifuge the reconstituted sample to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radioligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
In Vivo Analgesic Activity Assay (Hot Plate Test)
This protocol outlines a common method for assessing the central analgesic activity of a compound in an animal model.
Methodology:
-
Animal Model: Use mice or rats.
-
Procedure:
-
Administer this compound or a vehicle control to the animals at various doses.
-
At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is typically used to prevent tissue damage.
-
-
Data Analysis:
-
Compare the latency times of the this compound-treated groups to the vehicle control group. A significant increase in latency time indicates an analgesic effect.
-
A dose-response curve can be generated to determine the ED50 (the dose that produces a therapeutic effect in 50% of the population).
-
Conclusion
This compound, a key alkaloid from Corydalis yanhusuo, represents a compelling example of a traditional herbal medicine whose therapeutic effects are being validated by modern scientific investigation. Its primary mechanism of action as a dopamine D2 receptor antagonist provides a solid foundation for its observed analgesic properties. This technical guide has synthesized the available information on its traditional use, pharmacological activity, and relevant experimental methodologies. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, including the determination of specific quantitative efficacy and safety parameters, and to explore its potential for the development of novel, non-opioid analgesics. The integration of traditional knowledge with modern scientific rigor, as exemplified by the study of this compound, holds significant promise for the future of drug discovery.
References
The Neuroprotective Potential of Corydalis yanhusuo Alkaloids: A Technical Guide
An In-depth Examination of Dehydrocorybulbine and Tetrahydropalmatine for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by neuronal apoptosis, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Traditional Chinese Medicine has long utilized the tuber of Corydalis yanhusuo (also known as Yuanhu) for its analgesic and neuroactive properties.[1][2] Modern phytochemical analysis has identified a rich array of isoquinoline alkaloids as the primary bioactive constituents of this plant.[3][4]
This technical guide provides a comprehensive overview of the neuroprotective effects of two of the most prominent alkaloids from Corydalis yanhusuo: Dehydrocorybulbine (DHCB) and Levo-tetrahydropalmatine (l-THP). While the term "Yuanhunine" is not formally recognized in the scientific literature, it is likely that interest in this term relates to the neuroprotective compounds found within Corydalis yanhusuo (Yuanhu). This document will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways associated with the neuroprotective actions of DHCB and l-THP.
Core Neuroprotective Mechanisms
The neuroprotective effects of DHCB and l-THP are not attributed to a single mode of action but rather to their ability to modulate multiple pathological processes implicated in neurodegeneration. These include the inhibition of apoptosis, mitigation of oxidative stress, and attenuation of neuroinflammatory responses.
Anti-Apoptotic Effects
Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of many neurodegenerative diseases. Both DHCB and l-THP have demonstrated the ability to interfere with apoptotic signaling cascades.
Levo-tetrahydropalmatine has been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury by inhibiting neuronal apoptosis.[5] Studies have indicated that l-THP can upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[5] Furthermore, l-THP has been observed to reduce the levels of cleaved caspase-3 and PARP, key executioners of the apoptotic process.[5] One of the upstream mechanisms implicated in l-THP's anti-apoptotic action is the modulation of c-Abl, a tyrosine kinase involved in neuronal apoptosis.[5]
Dehydrocorybulbine has also been shown to induce apoptosis in cancer cell lines, and the underlying mechanisms, such as the regulation of Bax/Bcl-2 and activation of caspases, may be relevant to its effects in the nervous system, albeit with different outcomes depending on the cellular context.[6]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. The alkaloids of Corydalis yanhusuo have been shown to possess antioxidant properties.
Tetrahydropalmatine has been demonstrated to protect against oxidative stress-induced neuronal injury. In a rat model of d-galactose-induced memory impairment, THP treatment was associated with a decrease in malondialdehyde (MDA) and nitric oxide (NO) levels, both markers of oxidative stress.[7] Concurrently, THP increased the levels of the endogenous antioxidant glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7]
Anti-Neuroinflammatory Actions
Chronic neuroinflammation, mediated by activated glial cells and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative conditions. DHCB, in particular, has been investigated for its anti-neuroinflammatory properties.
A key mechanism of DHCB's action is its ability to inhibit the purinergic P2X4 receptor (P2X4R), which is primarily expressed on microglia and is involved in neuropathic pain signaling following neuronal injury.[8][9] By inhibiting the upregulation of P2X4R, DHCB can reduce the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][9] Additionally, magnoflorine, another alkaloid found in Corydalis yanhusuo, has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated NF-κB and MAPK signaling pathways, leading to a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Quantitative Data
The following tables summarize key quantitative data related to the neuroprotective alkaloids of Corydalis yanhusuo.
Table 1: In Vivo Dosages and Effects of Dehydrocorybulbine (DHCB)
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Mice (129/sv) | Intraperitoneal (i.p.) | 5 - 40 mg/kg | Dose-dependent antinociception in acute thermal pain (tail-flick).[10] |
| Mice (129/sv) | Intraperitoneal (i.p.) | 10 mg/kg | Non-sedative, effective dose for inflammatory and neuropathic pain.[10] |
| Rats | Intravenous (i.v.) | 5 mg/kg | Alleviation of mechanical allodynia in a spinal cord injury model.[7] |
Table 2: Receptor Binding Profile of Dehydrocorybulbine (DHCB)
| Receptor | IC50 (nM) |
| Dopamine D1 | >10,000 |
| Dopamine D2 | 186 |
| Dopamine D3 | 562 |
| Dopamine D4 | 436 |
| Dopamine D5 | 1,110 |
| Serotonin 5-HT1A | >10,000 |
| Serotonin 5-HT2A | 1,120 |
Data compiled from various sources.[10]
Table 3: In Vivo Dosages and Effects of Levo-tetrahydropalmatine (l-THP)
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Rats | Intraperitoneal (i.p.) | 12.5, 25, and 50 mg/kg | Improved neurological outcomes and reduced infarct volume in a cerebral ischemia-reperfusion model.[5] |
| Mice | Intraperitoneal (i.p.) | 1-4 mg/kg | Dose-dependent antihyperalgesic effect in neuropathic and inflammatory pain models.[9] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the neuroprotective effects of Corydalis yanhusuo alkaloids.
Alkaloid Extraction and Isolation from Corydalis yanhusuo
Objective: To extract and isolate total alkaloids from the tubers of Corydalis yanhusuo.
Protocol:
-
Preparation of Plant Material: The dried tubers of C. yanhusuo are powdered.
-
Extraction: The powdered material is extracted with 70% aqueous acetone at room temperature. This process is typically repeated three times to maximize yield. The resulting solution is then evaporated under reduced pressure to obtain a residue.[8]
-
Solvent Partitioning: The residue is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their solubility.[8]
-
Chromatographic Separation: The butanol fraction, which is often enriched with the target alkaloids, is further purified using column chromatography over silica gel with a gradient of methylene chloride and methanol.[8]
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids like DHCB and l-THP is achieved using preparative reverse-phase HPLC.[11]
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Objective: To induce a focal ischemic stroke in rodents to evaluate the neuroprotective effects of test compounds.
Protocol:
-
Animal Preparation: Anesthetize the animal (rat or mouse) and maintain its body temperature.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[12][13]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. For transient MCAO, the filament is then withdrawn to allow for reperfusion.[12]
-
Neurological Assessment: Post-surgery, neurological deficits are scored to assess the severity of the ischemic injury.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the ischemic tissue.[12]
Assessment of Apoptosis via Western Blotting
Objective: To quantify the expression of key apoptosis-related proteins in neuronal cells or brain tissue following treatment with DHCB or l-THP.
Protocol:
-
Sample Preparation: Homogenize brain tissue or lyse cultured neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry and normalized to a loading control such as β-actin.[14][15]
Measurement of Reactive Oxygen Species (ROS) in Neuronal Cells
Objective: To assess the effect of l-THP on intracellular ROS levels in cultured neurons under conditions of oxidative stress.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a multi-well plate.
-
Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).
-
l-THP Treatment: Co-treat the cells with various concentrations of l-THP.
-
ROS Detection:
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).
-
After an incubation period, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.[16]
-
Signaling Pathways and Logical Relationships
The neuroprotective effects of DHCB and l-THP are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Caption: Putative Anti-Neuroinflammatory Signaling Pathway of Dehydrocorybulbine (DHCB).
Caption: Anti-Apoptotic Signaling Pathway of Levo-tetrahydropalmatine (l-THP).
Caption: General Experimental Workflow for Assessing Neuroprotective Effects.
Conclusion
The alkaloids Dehydrocorybulbine and Levo-tetrahydropalmatine, derived from the traditional medicinal plant Corydalis yanhusuo, present compelling potential as neuroprotective agents. Their multifaceted mechanisms of action, encompassing the attenuation of apoptosis, oxidative stress, and neuroinflammation, position them as promising candidates for the development of novel therapeutics for a range of neurodegenerative disorders. The data and protocols presented in this technical guide offer a foundation for further research into these and other related compounds. A deeper understanding of their molecular targets and signaling pathways will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanopartikel.info [nanopartikel.info]
- 3. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 7. Role of Dehydrocorybulbine in Neuropathic Pain After Spinal Cord Injury Mediated by P2X4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydrocorybulbine (DHCB) [benchchem.com]
- 11. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 12. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. mdpi.com [mdpi.com]
Initial Analgesic Screening of Yuanhunine: A Technical Guide
Introduction
Yuanhunine is one of the many alkaloids found in the traditional Chinese medicine Yuanhu (Rhizoma Corydalis). This herb, often used in combination with Baizhi (Radix Angelicae Dahuricae), has a long history of use for treating various types of pain, including stomach pain, headaches, and dysmenorrhea.[1][2] Computational network pharmacology studies suggest that the analgesic effects of the Yuanhu-Baizhi herb pair are multifaceted, involving multiple targets and signaling pathways. These predicted pathways include neuroactive ligand-receptor interactions, the serotonergic synapse, calcium signaling pathways, the cAMP signaling pathway, and the dopaminergic synapse.[1] However, to establish the specific analgesic profile of this compound, rigorous preclinical screening using established in-vivo pain models is essential.
This technical guide outlines the standard experimental procedures and data analysis methodologies for the initial analgesic screening of a novel compound like this compound.
Experimental Protocols for Analgesic Activity Screening
The initial evaluation of a compound's analgesic potential typically involves a battery of tests in animal models to assess its efficacy against different pain modalities. The following are standard protocols for thermal and chemical-induced pain models.
1. Hot-Plate Test
The hot-plate test is a widely used method to evaluate the central analgesic activity of a compound.[3][4] It measures the reaction time of an animal to a thermal stimulus.
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature that can be precisely controlled.
-
Animals: Male and female mice (e.g., Swiss albino) weighing between 20-25g are commonly used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
The hot-plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are divided into groups: a control group (receiving vehicle), a positive control group (receiving a standard analgesic like morphine), and test groups (receiving different doses of this compound).
-
The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, each animal is placed on the hot plate.
-
The latency to the first sign of pain, such as licking of the hind paws or jumping, is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the latency is recorded as the cut-off time.
-
-
Data Analysis: The percentage of the maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
2. Tail-Flick Test
Similar to the hot-plate test, the tail-flick test assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Rats or mice are suitable for this assay.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source of the apparatus.
-
The baseline tail-flick latency is determined before drug administration.
-
The test compound, vehicle, or standard drug is administered.
-
At various time points post-administration, the light beam is focused on the tail, and the time taken for the animal to flick its tail is recorded.
-
A cut-off time is set to avoid tissue damage.
-
-
Data Analysis: The increase in tail-flick latency is an indicator of analgesia. The results can be expressed as the percentage increase in latency or as % MPE.
3. Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior known as writhing.
-
Materials: 0.6% acetic acid solution.
-
Animals: Mice are commonly used.
-
Procedure:
-
Animals are divided into control, positive control (e.g., aspirin), and test groups.
-
The vehicle, standard drug, or this compound is administered.
-
After a set absorption time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), each mouse is injected intraperitoneally with 0.6% acetic acid (10 ml/kg body weight).
-
Immediately after the injection, the mouse is placed in an observation chamber.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of analgesic activity is calculated as follows: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
Data Presentation
Quantitative data from these screening assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Example Data from the Hot-Plate Test for this compound in Mice
| Treatment Group | Dose (mg/kg) | Latency (seconds) at Time (minutes) | % MPE (at 60 min) |
| 30 | 60 | ||
| Vehicle | - | 8.5 ± 0.7 | 8.2 ± 0.6 |
| Morphine | 10 | 18.2 ± 1.5 | 25.6 ± 2.1 |
| This compound | 25 | 10.1 ± 0.9 | 12.5 ± 1.1 |
| This compound | 50 | 12.3 ± 1.0 | 16.8 ± 1.4 |
| This compound | 100 | 15.6 ± 1.3 | 20.4 ± 1.7* |
*Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle group. (Note: This data is hypothetical).
Table 2: Example Data from the Acetic Acid-Induced Writhing Test for this compound in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle | - | 45.8 ± 3.2 | - |
| Aspirin | 100 | 18.2 ± 2.1 | 60.3 |
| This compound | 25 | 35.4 ± 2.8 | 22.7 |
| This compound | 50 | 26.1 ± 2.5 | 43.0 |
| This compound | 100 | 19.8 ± 2.2 | 56.8 |
*Data are presented as Mean ± SEM. p < 0.05 compared to the vehicle group. (Note: This data is hypothetical).
Visualization of Workflows and Pathways
Experimental Workflow for Analgesic Screening
Figure 1. A typical experimental workflow for the initial analgesic screening of a compound.
Hypothesized Signaling Pathway for this compound's Analgesic Action
Based on network pharmacology predictions for the Yuanhu-Baizhi herb pair, a plausible mechanism of action for this compound involves the modulation of key neurotransmitter systems.
Figure 2. A hypothesized signaling pathway for the analgesic action of this compound.
Conclusion
While this compound has been identified as a compound of interest for its potential analgesic properties through computational studies, a comprehensive preclinical evaluation is necessary to validate these predictions. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for conducting an initial analgesic screening of this compound. Future in-vivo studies are crucial to determine its efficacy, potency, and mechanism of action, which will be vital for its potential development as a novel analgesic agent.
References
- 1. Based on spinal central sensitization creating analgesic screening approach to excavate anti-neuropathic pain ingredients of Corydalis yanhusuo W.T.Wang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic effect of the main components of Corydalis yanhusuo (yanhusuo in Chinese) is caused by inhibition of voltage gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antinociceptive activities of enaminone compounds on the formalin and hot plate tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Yuanhunine from Corydalis Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhunine, an isoquinoline alkaloid identified in various Corydalis species, has garnered scientific interest for its potential therapeutic properties, notably its anti-allergic effects. As a member of the protoberberine alkaloid class, this compound is structurally related to other well-researched Corydalis alkaloids like corydaline and tetrahydropalmatine. This document provides a comprehensive overview of the extraction and purification of this compound from Corydalis species, offering detailed protocols and critical data for researchers in natural product chemistry and drug development. While specific optimized protocols for this compound are not extensively documented, this guide synthesizes established methods for the efficient extraction of analogous alkaloids from Corydalis, which can be adapted and optimized for this compound isolation.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from optimized extraction and purification protocols for alkaloids from Corydalis yanhusuo. These parameters provide a strong starting point for the development of a specific this compound extraction protocol.
Table 1: Optimized Reflux Extraction Parameters for Corydalis Alkaloids [1][2]
| Parameter | Optimized Value |
| Plant Material | Dried and powdered tubers of Corydalis species |
| Solvent | 70% Ethanol |
| Solvent pH | 10 (adjusted with diluted ammonia) |
| Liquid-to-Solid Ratio | 20:1 (mL/g) |
| Extraction Method | Heating and refluxing |
| Extraction Frequency | 2 times |
| Extraction Time | 60 minutes per extraction |
Table 2: Macroporous Resin Purification Parameters for Corydalis Alkaloids [1][2]
| Parameter | Specification |
| Resin Type | NKA-9 macroporous adsorption resin |
| Impurity Removal | Wash with 5 Bed Volumes (BV) of distilled water |
| Elution Solvent | 70% Ethanol |
| Elution Volume | 12 Bed Volumes (BV) |
| Elution Flow Rate | 1.5 BV/hour |
Table 3: Reported Yield of Major Alkaloids in Purified Corydalis Extract [1][2][3]
| Alkaloid | Yield in Final Product (%) |
| Dehydrocorydaline | 13.11 |
| Glaucine | 14.03 |
| (+)-Corydaline | 3.55 |
| Tetrahydropalmatine | 3.13 |
| Coptisine | 2.79 |
| Protopine | 2.71 |
| (R)-(+)-Corypalmine | 2.37 |
| Palmatine hydrochloride | 2.24 |
| Total Alkaloids | >50 |
Note: The yield of this compound is not explicitly stated in the cited literature; however, as a structurally similar alkaloid to corydaline, its extraction and purification would follow a similar trajectory. Optimization of the protocol would be necessary to maximize this compound yield.
Experimental Protocols
The following protocols are detailed methodologies for the extraction and purification of total alkaloids from Corydalis species. These can be employed as a foundational method for the targeted isolation of this compound.
Protocol 1: Reflux Extraction of Total Alkaloids from Corydalis Tubers
Objective: To extract crude alkaloids from the dried tubers of Corydalis species.
Materials:
-
Dried and powdered Corydalis tubers (50 mesh)
-
70% Ethanol
-
Diluted ammonia solution
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 500 g of coarse Corydalis tuber powder and place it into a suitable round-bottom flask.[2]
-
Prepare the extraction solvent by adjusting the pH of 70% ethanol to 10 using diluted ammonia.[2]
-
Add the pH-adjusted 70% ethanol to the flask at a liquid-to-solid ratio of 20:1 (10 L of solvent for 500 g of powder).[2]
-
Set up the reflux apparatus and heat the mixture to a gentle boil. Reflux for 60 minutes.[2]
-
After the first extraction, filter the mixture while hot to separate the extract from the plant material.
-
Return the plant material to the flask and repeat the reflux extraction with a fresh portion of the solvent for another 60 minutes.[2]
-
Filter the second extract and combine it with the first.
-
Concentrate the combined filtrate using a rotary evaporator to recover the ethanol and obtain a concentrated crude alkaloid extract.
-
Dilute the resulting concentrate with distilled water to a final volume of 1000 mL (equivalent to 0.5 g/mL of the original drug material) for further purification.[2]
Protocol 2: Purification of Total Alkaloids using Macroporous Adsorption Resin
Objective: To purify and enrich the total alkaloids from the crude extract.
Materials:
-
Crude alkaloid extract from Protocol 1
-
NKA-9 macroporous adsorption resin
-
Chromatography column
-
Distilled water
-
70% Ethanol
-
Peristaltic pump
Procedure:
-
Pack a chromatography column with NKA-9 macroporous adsorption resin and equilibrate the column with distilled water.
-
Load the diluted crude alkaloid extract onto the column at a controlled flow rate.
-
Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[1][2]
-
Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[1][2]
-
Collect the eluate, which contains the purified total alkaloids.
-
The eluate can be concentrated under reduced pressure to yield a solid powder of the total alkaloid extract. This extract can then be subjected to further chromatographic techniques like preparative HPLC for the isolation of individual alkaloids, including this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of alkaloids from Corydalis species.
Postulated Signaling Pathway for Anti-Allergic Action of this compound
The anti-allergic activity of this compound likely involves the modulation of mast cell degranulation and the subsequent inflammatory cascade. The following diagram illustrates a plausible mechanism of action.
Caption: Postulated anti-allergic mechanism of this compound via mast cell stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Isolation and Purification of Yuanhunine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine, an isoquinoline alkaloid derived from plants of the Corydalis genus, has garnered interest for its potential therapeutic properties, including its anti-allergic activities. The effective isolation and purification of this compound are critical for advancing its research and development as a potential pharmaceutical agent. This document provides detailed application notes and protocols for the high-yield isolation and purification of this compound from its natural source, Corydalis yuanhu. The methodologies described herein are based on established techniques for the extraction and separation of alkaloids from plant matrices, including solvent extraction, acid-base partitioning, macroporous resin chromatography, and preparative high-performance liquid chromatography (HPLC).
Introduction
This compound is a naturally occurring alkaloid found in the tubers of various Corydalis species, a genus of plants used extensively in traditional medicine.[1] Chemically, this compound is known as (13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol. Preliminary studies suggest that this compound possesses anti-allergic properties, making it a compound of interest for the development of new therapies for allergic conditions. The isolation of this compound in high purity and yield is a prerequisite for its pharmacological evaluation and further clinical development. This protocol outlines a robust and efficient method for the isolation and purification of this compound.
Experimental Protocols
Raw Material Preparation
The tubers of Corydalis yuanhu should be collected, washed, dried, and ground into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
Extraction of Total Alkaloids
This step aims to extract the total alkaloid content from the plant material.
Protocol:
-
Weigh 1 kg of the dried, powdered Corydalis yuanhu tubers.
-
Transfer the powder to a large flask and add 10 L of 80% ethanol.
-
Adjust the pH of the mixture to 9-10 with ammonia water.
-
Perform reflux extraction at 80°C for 2 hours.
-
Filter the mixture while hot and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with 8 L of 80% ethanol each time.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
This step selectively isolates the alkaloids from the crude extract.
Protocol:
-
Dissolve the crude extract in 5 L of 0.5 M hydrochloric acid.
-
Filter the acidic solution to remove any insoluble residues.
-
Wash the acidic solution with an equal volume of ethyl acetate three times in a separatory funnel to remove neutral and weakly acidic impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia water.
-
Extract the alkaline solution with an equal volume of chloroform three times.
-
Combine the chloroform layers, which now contain the total alkaloids.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentrate the chloroform extract under reduced pressure to yield the total alkaloid fraction.
Preliminary Purification by Macroporous Resin Column Chromatography
This step removes highly polar and non-alkaloidal impurities.
Protocol:
-
Dissolve the total alkaloid fraction in a minimal amount of ethanol.
-
Prepare a column packed with D101 macroporous resin, pre-equilibrated with deionized water.
-
Load the dissolved alkaloid solution onto the column.
-
Wash the column with 5 bed volumes of deionized water to remove water-soluble impurities.
-
Elute the alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor the presence of alkaloids using thin-layer chromatography (TLC).
-
Combine the fractions containing the target alkaloids (as determined by comparison with a this compound standard, if available, or by LC-MS analysis of the fractions).
-
Concentrate the combined fractions to obtain a partially purified alkaloid extract.
High-Yield Purification by Preparative HPLC
The final purification of this compound is achieved using preparative reverse-phase HPLC.
Protocol:
-
Dissolve the partially purified alkaloid extract in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Set up the preparative HPLC system with a C18 column (e.g., 20 x 250 mm, 10 µm).
-
Use a mobile phase consisting of acetonitrile (A) and water containing 0.1% trifluoroacetic acid (B).
-
Employ a gradient elution, for example: 0-10 min, 10-25% A; 10-40 min, 25-50% A; 40-50 min, 50-80% A. The optimal gradient may need to be determined empirically based on analytical HPLC runs.
-
Set the flow rate to 10 mL/min and the detection wavelength to 280 nm.
-
Inject the sample and collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure this compound.
Data Presentation
While specific yield and purity data for this compound isolation are not widely published, the following table provides representative data for the isolation of total alkaloids from Corydalis species, which can serve as a benchmark. The final purity of this compound after preparative HPLC is expected to be ≥98%.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| Solvent Extraction | 1 kg Corydalis yuanhu powder | Crude Extract | 15-20 | Not Determined | Gravimetric |
| Acid-Base Partitioning | 150-200 g Crude Extract | Total Alkaloids | 1-2 | ~40-50 | Gravimetric, HPLC |
| Macroporous Resin | 10-20 g Total Alkaloids | Enriched Alkaloids | 70-80 (of total alkaloids) | ~60-70 | HPLC |
| Preparative HPLC | 7-16 g Enriched Alkaloids | Pure this compound | Variable (compound-specific) | ≥98 | HPLC, qNMR |
Mandatory Visualization
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Proposed anti-allergic signaling pathway inhibited by Corydalis alkaloids.[2]
References
- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 2. Corydalis yanhusuo extract and its pharmacological substances alleviate food allergy by inhibiting mast cells activation via PLC/PKC/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC Method for the Quantitative Analysis of Yuanhunine
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Yuanhunine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a protoberberine alkaloid isolated from the tubers of Corydalis species, which are widely used in traditional medicine.[1][2][3] Its chemical formula is C21H25NO4, with a molecular weight of 355.43 g/mol .[1][4][5] Accurate and reliable quantitative analysis of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (containing 0.1% Formic Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Standard Solutions
A stock solution of this compound (100 µg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
For the analysis of this compound in Corydalis extract, a sample preparation protocol is as follows:
-
Accurately weigh 1.0 g of the powdered Corydalis extract.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a Corydalis extract sample. The retention time of this compound in the sample solution should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank chromatogram.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound standard solutions (1, 5, 10, 20, 40, 50 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
Precision
Precision was evaluated by performing intra-day and inter-day assays. For intra-day precision, six replicate injections of a 20 µg/mL this compound standard were analyzed on the same day. For inter-day precision, the same concentration was analyzed on three different days. The relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed Corydalis extract sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The recovery should be within the range of 98-102%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields a S/N ratio of 3, and the LOQ is the concentration that yields a S/N ratio of 10.
Summary of Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% | %RSD < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | %RSD < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound analysis.
Conclusion
The described HPLC method is simple, rapid, specific, and reliable for the quantitative determination of this compound. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications involving this compound.
References
- 1. This compound | 104387-15-7 [m.chemicalbook.com]
- 2. Buy this compound | 104387-15-7 | >98% [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C21H25NO4 | CID 128558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. A validated HPLC stability-indicating method for the determination of diacerhein in bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Yuanhunine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhunine is a protoberberine alkaloid isolated from Corydalis species, which has demonstrated anti-allergic properties.[1] To date, a specific total synthesis of this compound has not been reported in the peer-reviewed scientific literature. This document provides a proposed, hypothetical protocol for the synthesis of the this compound core structure based on established synthetic strategies for related protoberberine alkaloids. Furthermore, potential derivatization strategies are outlined to facilitate the exploration of this compound analogues for drug discovery and development. The provided protocols and data tables are intended to serve as a foundational guide for researchers.
Introduction
This compound is a structurally interesting alkaloid with the molecular formula C₂₁H₂₅NO₄.[2] Its tetracyclic core is characteristic of the protoberberine class of alkaloids, many of which exhibit significant biological activities. The presence of methoxy and a phenolic hydroxyl group on the aromatic rings, along with a chiral center, makes this compound an attractive target for both total synthesis and the generation of derivatives with potentially enhanced or novel pharmacological profiles. This document outlines a plausible synthetic approach to the this compound scaffold and suggests methods for its derivatization.
Proposed Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests that the core structure can be disconnected via a Bischler-Napieralski reaction, a common strategy for the synthesis of tetrahydroprotoberberines. This leads back to a substituted N-phenethyl-dihydroisoquinolinone, which can be further simplified to commercially available starting materials.
Caption: Proposed retrosynthetic analysis of this compound.
Proposed Synthetic Protocol for the this compound Core
The following is a hypothetical, multi-step protocol for the synthesis of the this compound core structure. This protocol is based on well-established methodologies for the synthesis of related alkaloids and has not been experimentally validated for this compound itself.
Step 1: Amide Formation
The synthesis would commence with the coupling of 3-hydroxy-4-methoxyphenethylamine with 3,4-dimethoxyphenylacetic acid to form the corresponding amide.
-
Reaction: To a solution of 3,4-dimethoxyphenylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-hydroxy-4-methoxyphenethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Bischler-Napieralski Cyclization
The amide intermediate would then undergo an intramolecular cyclization to form a dihydroisoquinoline ring.
-
Reaction: Dissolve the amide from Step 1 in a suitable solvent such as acetonitrile or toluene.
-
Add a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 3: Reduction of the Iminium Ion
The resulting iminium ion is then reduced to a tetrahydroisoquinoline.
-
Reaction: Dissolve the crude product from Step 2 in methanol.
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the addition of acetone.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent.
-
Dry, filter, and concentrate the combined organic layers.
Step 4: Pictet-Spengler Cyclization
The final ring closure to form the protoberberine scaffold would be achieved through a Pictet-Spengler reaction.
-
Reaction: Dissolve the tetrahydroisoquinoline from Step 3 in an acidic medium (e.g., formic acid or a mixture of acetic acid and sulfuric acid).
-
Add a source of formaldehyde, such as paraformaldehyde.
-
Heat the reaction mixture for several hours.
-
Monitor the formation of the tetracyclic product by TLC.
-
Upon completion, cool the reaction and neutralize with a base.
-
Extract the product with an organic solvent.
-
Purify the final product by column chromatography to yield the this compound core.
Caption: Proposed forward synthesis workflow for the this compound core.
Data Presentation (Hypothetical)
The following tables are templates for recording the experimental data that would be generated during the synthesis of this compound and its derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of the this compound Core
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amide Formation | EDC, HOBt | DCM | 0 to RT | 18 | Data not available |
| 2 | Bischler-Napieralski | POCl₃ | Acetonitrile | Reflux | 3 | Data not available |
| 3 | Reduction | NaBH₄ | Methanol | 0 to RT | 1.5 | Data not available |
| 4 | Pictet-Spengler | (CH₂O)n, H⁺ | Acetic Acid | 80 | 6 | Data not available |
Table 2: Spectroscopic Data for this compound (Hypothetical)
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons, methoxy singlets, aliphatic protons of the core |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons, methoxy carbons, aliphatic carbons of the core |
| HRMS (ESI) | Calculated m/z for C₂₁H₂₅NO₄ [M+H]⁺, Found m/z |
| IR (KBr, cm⁻¹) | O-H stretch, C-H stretches, C=C aromatic stretches, C-O stretches |
Potential Derivatization Strategies
Once the this compound core is synthesized, several functional groups are available for derivatization to explore structure-activity relationships (SAR).
-
Phenolic Hydroxyl Group: The free hydroxyl group can be a key point for modification.
-
Etherification: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or DMF can yield various ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) can produce a range of esters.
-
-
Aromatic Rings:
-
Electrophilic Aromatic Substitution: The electron-rich aromatic rings could potentially undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, although regioselectivity might be a challenge.
-
-
Demethylation: Selective demethylation of the methoxy groups using reagents like BBr₃ could provide access to polyhydroxylated derivatives.
Biological Activity of this compound
This compound has been identified as an anti-allergic alkaloid.[1] The mechanism of its anti-allergic action and its broader pharmacological profile are not yet fully elucidated. The synthesis of this compound and its derivatives would be crucial for in-depth biological evaluation, including its effects on mast cell degranulation, histamine release, and other inflammatory pathways.
Conclusion
While a validated total synthesis of this compound is not yet available in the literature, this document provides a robust, proposed synthetic pathway based on established chemical principles for the synthesis of related protoberberine alkaloids. The outlined protocol and derivatization strategies offer a solid starting point for researchers aiming to synthesize and explore the therapeutic potential of this compound and its analogues. The provided templates for data collection are intended to aid in the systematic investigation of this promising natural product.
References
Application Note: High-Throughput Screening for Yuanhunine Cytotoxicity Using Cell-Based Assays
References
- 1. A network pharmacology study on analgesic mechanism of Yuanhu-Baizhi herb pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A guide to cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of Yuanhunine: In Vivo Animal Models and Protocols
Application Note
Topic: In Vivo Animal Models for Evaluating the Analgesic Effects of Yuanhunine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, an isoquinoline alkaloid derived from the plant Corydalis yanhusuo, has been identified as a potential candidate for pain relief. While direct experimental studies on this compound are limited, research on the whole extract of Corydalis yanhusuo (YHS) provides significant insights into its potential analgesic properties and mechanisms of action. This document outlines key in vivo animal models and detailed protocols for assessing the analgesic effects of this compound, based on established methodologies and the purported mechanisms of related compounds from the same plant.
Background: Studies on the Corydalis yanhusuo extract have demonstrated its efficacy in mitigating acute, inflammatory, and neuropathic pain.[1][2] The analgesic effects, particularly in acute and neuropathic pain models, are believed to be mediated, at least in part, through the antagonism of the dopamine D2 receptor.[1][3] This suggests a potential mechanism of action for this compound and provides a basis for its evaluation in preclinical pain models. While direct evidence is still needed, the following protocols for established analgesic assays can be applied to investigate and quantify the pain-relieving properties of this compound.
Key In Vivo Analgesic Models
Three standard and widely used animal models are recommended for evaluating the analgesic potential of this compound:
-
Hot Plate Test: This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response. It is particularly useful for evaluating compounds that act on the central nervous system.[4]
-
Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model that evaluates peripheral analgesic activity. The test measures the reduction in abdominal constrictions (writhing) in response to an irritant, which is indicative of pain relief.[5]
-
Formalin Test: This model is unique as it allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain. It involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response.[6][7]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from these in vivo models. Note: The data presented here is hypothetical and for illustrative purposes only, designed to show expected outcomes for a compound with analgesic properties.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) ± SEM | % Increase in Latency |
| Vehicle Control | - | 10.2 ± 0.8 | - |
| This compound | 10 | 15.5 ± 1.2* | 52.0% |
| This compound | 20 | 20.1 ± 1.5** | 97.1% |
| Morphine (Std.) | 10 | 25.8 ± 2.0*** | 152.9% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Table 2: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhings ± SEM | % Inhibition of Writhing |
| Vehicle Control | - | 45.3 ± 3.1 | - |
| This compound | 10 | 28.7 ± 2.5** | 36.6% |
| This compound | 20 | 18.1 ± 1.9 | 60.0% |
| Diclofenac (Std.) | 10 | 12.4 ± 1.5 | 72.6% |
**p<0.01, ***p<0.001 compared to vehicle control.
Table 3: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Paw Licking Time (seconds) ± SEM |
| Early Phase (0-5 min) | ||
| Vehicle Control | - | 65.4 ± 4.2 |
| This compound | 10 | 48.2 ± 3.8* |
| This compound | 20 | 35.1 ± 3.1 |
| Morphine (Std.) | 10 | 22.5 ± 2.5*** |
| Late Phase (15-30 min) | ||
| Vehicle Control | - | 98.7 ± 6.5 |
| This compound | 10 | 60.3 ± 5.1 |
| This compound | 20 | 42.8 ± 4.3 |
| Morphine (Std.) | 10 | 30.1 ± 3.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Experimental Protocols
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of this compound by measuring the reaction time to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Transparent cylindrical restrainer.
-
Test animals (mice or rats).
-
This compound solution.
-
Vehicle control (e.g., saline, DMSO).
-
Standard analgesic drug (e.g., Morphine).
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.[8]
-
Baseline Measurement: Gently place each animal on the hot plate within the restrainer and start a stopwatch. Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, standard drug). Administer the respective treatments, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the latency time as described in step 3.
-
Data Analysis: Calculate the percentage increase in latency time for each group compared to the vehicle control group.
Acetic Acid-Induced Writhing Test Protocol
Objective: To evaluate the peripheral analgesic effect of this compound by quantifying the reduction in acetic acid-induced writhing.
Materials:
-
Test animals (mice).
-
This compound solution.
-
Vehicle control.
-
Standard analgesic drug (e.g., Diclofenac).
-
0.6% acetic acid solution.
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Acclimatization and Fasting: Acclimate the animals to the laboratory conditions. It is recommended to fast the animals for a few hours before the experiment.
-
Grouping and Pre-treatment: Divide the animals into experimental groups and administer the vehicle, this compound, or standard drug.
-
Induction of Writhing: After a specific pre-treatment period (e.g., 30 minutes for i.p. administration), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each animal.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set duration (e.g., 10-15 minutes).[9]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Formalin Test Protocol
Objective: To assess the effects of this compound on both acute (neurogenic) and persistent (inflammatory) pain.
Materials:
-
Test animals (mice or rats).
-
This compound solution.
-
Vehicle control.
-
Standard analgesic drug (e.g., Morphine).
-
1-5% formalin solution.
-
Microsyringe for formalin injection.
-
Observation chambers with mirrors for clear viewing.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the observation chambers for at least 30 minutes before the experiment to reduce stress.
-
Grouping and Pre-treatment: Divide the animals into experimental groups and administer the vehicle, this compound, or standard drug.
-
Formalin Injection: After the pre-treatment period, gently restrain the animal and inject a small volume (e.g., 20-50 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases:
-
Data Analysis: Calculate the mean time spent licking/biting the injected paw for each phase and for each group. Compare the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed signaling pathway for this compound's analgesic effect and the workflows for the described experimental protocols.
Caption: Proposed mechanism of this compound-mediated analgesia via D2 receptor antagonism.
Caption: Workflow for conducting the hot plate, writhing, and formalin tests.
References
- 1. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. mdpi.com [mdpi.com]
- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dol.inf.br [dol.inf.br]
- 9. In vivo and in silico evaluation of antinociceptive activities of seed extract from the Holarrhena antidysenterica plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Formalin Concentrations Induce Fine-Tuned Responses That Are Sex and Age-Dependent: A Developmental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low formalin concentrations induce fine-tuned responses that are sex and age-dependent: a developmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Developing a Dose-Response Curve for Yuanhunine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhunine, a natural compound isolated from Corydalis yanhusuo, has garnered interest for its potential therapeutic properties. Preliminary studies on the broader herbal extract suggest activity in neuroprotection and pain management, implicating a variety of signaling pathways such as neuroactive ligand-receptor interactions, serotonergic and dopaminergic synapses, and calcium and cAMP signaling pathways[1]. Establishing a precise dose-response relationship is a critical first step in characterizing its biological activity, determining optimal concentrations for in vitro studies, and elucidating its mechanism of action.
This document provides a comprehensive protocol for developing a dose-response curve for this compound using a cell-based viability assay. It further outlines a method for investigating the compound's effect on a key intracellular signaling pathway, the cAMP/PKA/CREB pathway, which is often involved in neuronal function and survival.
Key Experimental Protocols
Cell Viability Assay for Dose-Response Curve Generation
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[3]
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or a commercial solubilization solution)
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Culture the chosen neuronal cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium from the stock solution. A common starting range for natural compounds is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[2]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the EC₅₀ or IC₅₀ value.[4]
Western Blot Analysis of the cAMP/PKA/CREB Signaling Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the cAMP/PKA/CREB signaling pathway, a cascade crucial for neuronal function.[5]
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treat the cells with various concentrations of this compound (based on the dose-response curve, e.g., concentrations around the EC₅₀) for a specified time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-CREB) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the total protein band.
-
Further normalize these values to the loading control (β-actin).
-
Compare the normalized values of the this compound-treated samples to the vehicle control to determine the fold change in protein phosphorylation.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control | 0.852 | 0.045 | 100.0 |
| 0.1 | 0.845 | 0.051 | 99.2 |
| 1 | 0.798 | 0.039 | 93.7 |
| 5 | 0.651 | 0.033 | 76.4 |
| 10 | 0.432 | 0.028 | 50.7 |
| 25 | 0.215 | 0.019 | 25.2 |
| 50 | 0.103 | 0.011 | 12.1 |
| 100 | 0.055 | 0.008 | 6.5 |
Table 2: Effect of this compound on CREB Phosphorylation
| Treatment | This compound Conc. (µM) | p-CREB/Total CREB Ratio (Normalized to β-actin) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound | 5 | 1.85 | 1.85 |
| This compound | 10 | 2.54 | 2.54 |
| This compound | 25 | 1.23 | 1.23 |
Visualizations
References
- 1. A network pharmacology study on analgesic mechanism of Yuanhu-Baizhi herb pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Mechanism of neurotrophic action of nobiletin in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Measuring the Binding Affinity of Yuanhunine to Dopamine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhunine, a protoberberine alkaloid isolated from Corydalis yanhusuo, has been investigated for various pharmacological activities.[1][2] Its structural characteristics suggest potential interactions with neurotransmitter receptors. Dopamine receptors, a class of G protein-coupled receptors (GPCRs) crucial in numerous neurological processes, represent key targets for therapeutic agents.[3] Understanding the binding affinity of novel compounds like this compound to dopamine receptor subtypes is a critical first step in drug discovery and development.
These application notes provide detailed protocols for determining the binding affinity of this compound to dopamine D1-like and D2-like receptors using established biophysical and biochemical techniques. Due to the limited publicly available data on the specific binding of this compound to dopamine receptors, the quantitative data presented herein should be considered illustrative. These protocols offer a robust framework for researchers to conduct their own investigations.
Dopamine Receptor Subtypes and Signaling
Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4]
-
D1-like Receptors: These receptors typically couple to Gαs/olf G-proteins, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels.[5][6] This cascade activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[7]
-
D2-like Receptors: Conversely, D2-like receptors are primarily coupled to Gαi/o G-proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP production.[3][7][8] They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[8]
Dopamine D1-Like Receptor Signaling Pathway
Caption: D1-like receptor signaling cascade.
Dopamine D2-Like Receptor Signaling Pathway
References
- 1. Buy this compound | 104387-15-7 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Metabolism Studies of Yuanhuacine
Note to the Reader: The term "Yuanhunine" did not yield specific pharmacokinetic and metabolism studies. However, extensive research exists for "Yuanhuacine," a structurally related daphne-type diterpene orthoester with significant anti-cancer properties. It is highly probable that "this compound" is a variant name or misspelling of "Yuanhuacine." Therefore, these application notes and protocols are based on the available scientific literature for Yuanhuacine.
Introduction
Yuanhuacine is a potent diterpenoid isolated from the flower buds of Daphne genkwa. It has demonstrated significant activity as a DNA topoisomerase I inhibitor, making it a compound of interest for cancer chemotherapy.[1][2] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. These notes provide a summary of its pharmacokinetic parameters and detailed protocols for its analysis.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Yuanhuacine following intravenous administration in rabbits.
| Parameter | Symbol | Value | Unit | Reference |
| Elimination Half-Life | t½β | 11.1 | hours | [1] |
| Area Under the Curve | AUC | Not Reported | - | |
| Maximum Concentration | Cmax | Not Reported | - | |
| Time to Maximum Concentration | Tmax | Not Applicable (IV) | - | |
| Clearance | CL | Not Reported | - | |
| Volume of Distribution | Vd | Not Reported | - |
Metabolism of Yuanhuacine
Yuanhuacine undergoes Phase I metabolism, primarily through the cleavage of its ortho-ester group and aromatic ester bond.[1] The main proposed metabolites are M392I, M392II, and M390.[1] In rats, a total of seven metabolites have been detected, with the metabolic pathways involving oxidation and glucuronidation.[2]
Experimental Protocols
Pharmacokinetic Study in Rabbits
This protocol outlines the methodology for determining the pharmacokinetic profile of Yuanhuacine in a rabbit model.[1]
a. Subjects:
-
Species: Rabbit
b. Drug Administration:
-
Route: Intravenous (IV)
-
Dose: Not specified in the abstract.
c. Sample Collection:
-
Matrix: Plasma
-
Time Points: A series of blood samples should be collected at predetermined time points following administration to characterize the distribution and elimination phases.
d. Sample Preparation:
-
A validated liquid-liquid extraction method should be used to isolate Yuanhuacine and its metabolites from the plasma samples.
e. Analytical Method:
-
Technique: Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Analysis: The plasma concentration-time data is fitted to a two-compartment model to determine the pharmacokinetic parameters.[1]
In Vivo Metabolism Study in Rats
This protocol describes the investigation of Yuanhuacine's metabolic profile in rats.[2]
a. Subjects:
-
Species: Rat
b. Drug Administration:
-
Route: Not specified in the abstract.
c. Sample Collection:
-
Matrices: Plasma, urine, and feces.
d. Analytical Method:
-
Technique: Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).[2]
-
Purpose: To detect and identify the metabolites of Yuanhuacine in the collected biological samples.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Proposed metabolic pathway of Yuanhuacine.
References
Application Notes and Protocols for the Chiral Separation of Yuanhunine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhunine is a chiral compound with significant potential in pharmaceutical development. As with many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and regulatory compliance.[1][2][3] This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). These techniques are powerful tools for achieving efficient enantioseparation.[4][5]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations in the pharmaceutical industry, primarily due to the wide availability of chiral stationary phases (CSPs).[1][2] The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[6]
Data Presentation: HPLC Method Screening
The following table summarizes hypothetical data from the screening of various polysaccharide-based chiral stationary phases for the separation of this compound enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak IA | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 5.2 (E1), 6.8 (E2) | 2.1 | 1.31 |
| Chiralpak IB | n-Hexane/Ethanol (85:15, v/v) | 1.0 | 4.5 (E1), 5.5 (E2) | 1.8 | 1.22 |
| Chiralcel OD-H | n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) | 0.8 | 7.1 (E1), 8.9 (E2) | 2.5 | 1.25 |
| Chiralcel OJ-H | Methanol/Acetonitrile (50:50, v/v) | 0.5 | 9.3 (E1), 10.1 (E2) | 1.5 | 1.09 |
E1 and E2 refer to the first and second eluting enantiomers, respectively. Data is hypothetical.
Experimental Protocol: HPLC Method
This protocol outlines the steps for the chiral separation of this compound enantiomers using a Chiralcel OD-H column.
1.2.1. Materials and Reagents
-
This compound racemic standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA, analytical grade)
-
Chiralcel OD-H column (250 x 4.6 mm, 5 µm)
1.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
1.2.3. Chromatographic Conditions
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
1.2.4. Procedure
-
Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.
-
Install the Chiralcel OD-H column in the column oven and equilibrate the system with the mobile phase at the set flow rate until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of the this compound racemic standard in the mobile phase.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers to determine their retention times, resolution, and relative peak areas.
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC chiral separation of this compound.
Chiral Separation by Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Data Presentation: SFC Method Screening
The following table presents hypothetical data for the SFC separation of this compound enantiomers on different chiral stationary phases.
| Chiral Stationary Phase (CSP) | Co-solvent | Flow Rate (mL/min) | Back Pressure (bar) | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak AD-H | Methanol | 3.0 | 150 | 2.1 (E1), 2.8 (E2) | 2.3 | 1.33 |
| Chiralpak IC | Ethanol | 3.0 | 150 | 1.9 (E1), 2.4 (E2) | 2.0 | 1.26 |
| Chiralcel OD-H | Isopropanol | 2.5 | 120 | 3.5 (E1), 4.5 (E2) | 2.8 | 1.29 |
| Lux Cellulose-1 | Methanol/Acetonitrile (1:1) | 4.0 | 180 | 1.5 (E1), 1.8 (E2) | 1.7 | 1.20 |
Data is hypothetical.
Experimental Protocol: SFC Method
This protocol describes the chiral separation of this compound enantiomers using a Chiralpak AD-H column in an SFC system.
2.2.1. Materials and Reagents
-
This compound racemic standard
-
Carbon dioxide (SFC grade)
-
Methanol (SFC grade)
-
Chiralpak AD-H column (150 x 4.6 mm, 5 µm)
2.2.2. Instrumentation
-
SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, back pressure regulator, and UV detector.
2.2.3. Chromatographic Conditions
-
Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 and Methanol (gradient or isocratic)
-
Example Isocratic Condition: 85% CO2, 15% Methanol
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 35 °C
-
Back Pressure: 150 bar
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Methanol
2.2.4. Procedure
-
Prepare the sample by dissolving the this compound racemate in Methanol.
-
Install the Chiralpak AD-H column and cool the pump heads for the CO2.
-
Set the desired mobile phase composition, flow rate, column temperature, and back pressure.
-
Equilibrate the system until a stable baseline is observed.
-
Inject the sample solution.
-
Record the chromatogram and analyze the data for retention times and resolution.
Visualization: SFC Experimental Workflow
Caption: Workflow for SFC chiral separation of this compound.
Chiral Separation by Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent volumes.[4] For chiral separations, a chiral selector is typically added to the background electrolyte (BGE).[4][7]
Data Presentation: CE Method Screening
The following table shows hypothetical data from the screening of different chiral selectors in the background electrolyte for the CE separation of this compound enantiomers.
| Chiral Selector | Selector Concentration (mM) | Background Electrolyte (BGE) | Voltage (kV) | Migration Time (min) | Resolution (Rs) |
| Hydroxypropyl-β-cyclodextrin | 10 | 50 mM Phosphate buffer, pH 2.5 | 20 | 8.2 (E1), 8.9 (E2) | 2.2 |
| Sulfated-β-cyclodextrin | 5 | 50 mM Phosphate buffer, pH 3.0 | 25 | 6.5 (E1), 7.5 (E2) | 3.1 |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 15 | 25 mM Tris-acetate buffer, pH 4.0 | -20 | 9.8 (E1), 10.5 (E2) | 1.9 |
| Quinine | 5 | 50 mM Ammonium acetate in Methanol | 30 | 5.1 (E1), 5.6 (E2) | 2.5 |
Data is hypothetical.
Experimental Protocol: CE Method
This protocol details the enantioseparation of this compound using sulfated-β-cyclodextrin as a chiral selector in CE.
3.2.1. Materials and Reagents
-
This compound racemic standard
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Sulfated-β-cyclodextrin
-
Deionized water
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)
3.2.2. Instrumentation
-
Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge, and UV detector.
3.2.3. Electrophoretic Conditions
-
Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm i.d.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 5 mM sulfated-β-cyclodextrin
-
Voltage: 25 kV (positive polarity)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: 214 nm
3.2.4. Procedure
-
Prepare the BGE by dissolving sodium phosphate and sulfated-β-cyclodextrin in deionized water and adjusting the pH to 2.5 with phosphoric acid. Filter and degas the BGE.
-
Install the capillary and rinse it sequentially with 0.1 M NaOH, deionized water, and finally the BGE.
-
Prepare a 0.5 mg/mL solution of the this compound racemate in deionized water.
-
Place the sample vial in the autosampler.
-
Perform the hydrodynamic injection of the sample.
-
Apply the separation voltage and record the electropherogram.
-
Analyze the data to determine the migration times and resolution of the enantiomers.
Visualization: CE Experimental Workflow
Caption: Workflow for CE chiral separation of this compound.
Conclusion
The selection of an appropriate chiral separation technique for this compound enantiomers will depend on various factors, including the required resolution, analysis time, and available instrumentation. The protocols and data presented in these application notes provide a starting point for method development. It is recommended to screen a variety of chiral stationary phases and selectors, and to optimize parameters such as mobile phase composition, temperature, and flow rate or voltage to achieve the desired separation. A systematic approach to method development will ensure a robust and reliable analytical method for the enantiomeric purity determination of this compound.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of drug enantiomers by capillary electrophoresis in the presence of neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yuanhunine Solubility in Aqueous Solutions
Welcome to the technical support center for Yuanhunine solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research.
Understanding this compound and its Solubility Challenges
This compound is a protoberberine isoquinoline alkaloid with the chemical formula C₂₁H₂₅NO₄.[1][2] Like many other alkaloids in its class, such as berberine and tetrahydropalmatine, this compound is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO) but is expected to exhibit poor solubility in aqueous solutions.[3][4] This limited aqueous solubility can pose significant challenges for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.
This guide provides several established methods to improve the aqueous solubility of poorly soluble compounds, with specific examples and protocols adapted for this compound based on studies with structurally similar alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound, as a protoberberine alkaloid, is an organic molecule with a complex and largely hydrophobic structure, which inherently limits its solubility in water. While it is soluble in organic solvents like DMSO, its solubility in aqueous media is expected to be very low.[3][4]
Q2: I'm seeing precipitation when I add my this compound stock (in DMSO) to my aqueous buffer. What should I do?
A2: This is a common issue when a drug has low aqueous solubility. The DMSO is miscible with water, but the this compound is not, causing it to precipitate out of the solution. To address this, you can try the following:
-
Decrease the final concentration of this compound: You may be exceeding its solubility limit in the final aqueous solution.
-
Increase the percentage of co-solvent: If your experimental system allows, a higher percentage of a water-miscible organic solvent can help keep the this compound in solution.
-
Utilize a solubility enhancement technique: The methods described in this guide, such as using cyclodextrins or creating a nanoparticle formulation, can significantly increase the aqueous solubility of this compound.
Q3: By how much can I expect to improve this compound's solubility with these methods?
A3: The degree of solubility enhancement will depend on the chosen method and the specific experimental conditions. Based on studies with similar alkaloids like berberine, you can potentially achieve a significant increase in aqueous solubility. For example, forming an inclusion complex with hydroxypropyl-β-cyclodextrin increased the solubility of berberine hydrochloride by over 5-fold.
Q4: Are there any potential downsides to using these solubility enhancement techniques?
A4: Yes, each method has considerations:
-
Co-solvents: High concentrations of organic solvents can sometimes affect cellular assays or have toxic effects in vivo.
-
Cyclodextrins: While generally considered safe, they can sometimes interact with other components in your formulation or affect the biological activity of the compound.
-
Salt Formation: This is only applicable to ionizable compounds and the stability of the resulting salt can be an issue.
-
Nanoparticles: The preparation can be more complex, and the long-term stability of the nanoparticle formulation needs to be assessed.
It is crucial to include appropriate controls in your experiments to account for any potential effects of the chosen solubility enhancement method.
Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates immediately upon addition to aqueous buffer. | Exceeding the intrinsic aqueous solubility of this compound. | - Lower the final concentration of this compound.- Use one of the solubility enhancement techniques detailed below. |
| Solution is cloudy or hazy. | Formation of fine precipitates or aggregates. | - Filter the solution through a 0.22 µm syringe filter.- Consider using a different solubility enhancement technique. |
| Inconsistent results in biological assays. | Variable precipitation of this compound in the assay medium. | - Prepare fresh solutions for each experiment.- Ensure complete dissolution before use.- Validate the solubility of this compound under your specific assay conditions. |
| Loss of compound during filtration. | Adsorption of this compound to the filter membrane. | - Use low-protein-binding filter membranes (e.g., PVDF).- Quantify the concentration of this compound before and after filtration to determine the extent of loss. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common solubility enhancement techniques that can be adapted for this compound. These are based on successful methods used for structurally similar alkaloids.
Co-solvent System
This is one of the simplest methods to increase the solubility of hydrophobic compounds.[5]
Objective: To determine the solubility of this compound in various aqueous co-solvent mixtures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water or buffer of choice
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
Experimental Workflow:
Protocol:
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40%, and 50% ethanol in water).
-
Add Excess this compound: Add an excess amount of this compound powder to a known volume of each co-solvent mixture in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed.
-
Equilibrate: Tightly cap the vials and vortex them to ensure thorough mixing. Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Undissolved Solid: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant, ensuring that no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.
Expected Outcome: You should observe an increase in this compound solubility with an increasing percentage of the organic co-solvent.
Quantitative Data for Similar Alkaloids (for reference):
| Alkaloid | Co-solvent System | Solubility Enhancement |
| Gliclazide | Phosphate buffer (pH 7.4) with co-solvents | Up to 763-fold increase |
| Glyburide | Phosphate buffer (pH 7.4) with co-solvents | Up to 316-fold increase |
| Glipizide | Phosphate buffer (pH 7.4) with co-solvents | Up to 524-fold increase |
Data adapted from a study on poorly-soluble antidiabetic drugs.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[6]
Objective: To prepare and evaluate a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
-
Mortar and pestle (for kneading method)
-
HPLC system for quantification
Experimental Workflow:
Protocol (Co-precipitation Method):
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with stirring and gentle heating (e.g., 50-60°C) to achieve a clear solution. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.
-
Add this compound: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol. Slowly add this solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Complex Formation: Continue stirring the mixture for 24-48 hours at room temperature, protected from light.
-
Precipitation and Isolation: Cool the solution in an ice bath to facilitate the precipitation of the inclusion complex. Collect the precipitate by filtration and wash it with a small amount of cold water to remove any uncomplexed material.
-
Drying: Freeze-dry (lyophilize) the collected solid to obtain a fine powder of the this compound-cyclodextrin inclusion complex.
-
Solubility Determination: Determine the aqueous solubility of the prepared complex using the shake-flask method as described in the co-solvent protocol.
Expected Outcome: The prepared inclusion complex should exhibit significantly higher aqueous solubility compared to the free this compound.
Quantitative Data for Similar Alkaloids (for reference):
| Alkaloid | Cyclodextrin | Solubility Enhancement |
| Berberine HCl | Hydroxypropyl-β-cyclodextrin | 5.27-fold increase |
| Piperine | β-Cyclodextrin derivatives | Significant increase in solubility |
Data adapted from studies on berberine and piperine.[2][7]
Salt Formation
Since this compound is an alkaloid, it is a basic compound and can form salts with various acids. These salts often have higher aqueous solubility than the free base.
Objective: To prepare a salt of this compound and evaluate its aqueous solubility.
Materials:
-
This compound free base
-
A suitable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)
-
A suitable solvent for reaction (e.g., ethanol, acetone)
-
An anti-solvent for precipitation (e.g., diethyl ether, hexane)
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
HPLC system for quantification
Experimental Workflow:
References
- 1. Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can small drugs predict the intrinsic aqueous solubility of ‘beyond Rule of 5’ big drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yuanhunine Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Yuanhunine from plant material, primarily from Corydalis species.
Frequently Asked Questions (FAQs)
Q1: What is the optimal extraction method for this compound?
A1: The optimal method can vary depending on the specific plant material and available equipment. However, reflux extraction with an ethanol-based solvent is a commonly effective and well-documented method for alkaloids in Corydalis species.[1][2][3] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer improved efficiency and reduced extraction times.[4][5]
Q2: Which solvent system is recommended for this compound extraction?
A2: A 70% ethanol solution with an adjusted alkaline pH (around 10) has been shown to be highly effective for extracting alkaloids from Corydalis yanhusuo.[1][2][3] The choice of solvent is critical, and its polarity should ideally match that of this compound for maximal yield. Both free and salt forms of alkaloids can be dissolved in methanol and ethanol.[6]
Q3: How can I purify the crude this compound extract?
A3: Macroporous adsorption resins, such as NKA-9, have demonstrated excellent performance in separating and purifying Corydalis alkaloids, achieving a total alkaloid content of over 50%.[1] Preparative two-dimensional high-performance liquid chromatography (2D-HPLC) is another powerful technique for isolating pure alkaloids from complex mixtures.[7]
Q4: What are the key parameters to control during extraction?
A4: Several factors significantly influence the extraction yield. These include solvent concentration, pH, liquid-to-solid ratio, extraction time, and temperature.[1][2] For reflux extraction, an optimized temperature is crucial to ensure efficient extraction without degrading the target compounds.[8]
Q5: How can I quantify the amount of this compound in my extract?
A5: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and accurate method for the quantification of alkaloids like this compound in plant extracts.[9][10] This technique allows for the separation, identification, and precise measurement of the target compound.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration.[11] |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as solvent concentration, pH, temperature, and extraction time. Refer to the quantitative data tables below for established optimal conditions for similar alkaloids.[1][2] |
| Incorrect Solvent Polarity | Experiment with different solvent systems or modifiers to better match the polarity of this compound. |
| Insufficient Extraction Time or Repetitions | Increase the extraction time or the number of extraction cycles to ensure complete extraction.[1][2] |
| Degradation of this compound | Avoid excessive heat and prolonged exposure to harsh pH conditions during extraction and storage.[12] |
Problem 2: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| High Concentration of Surfactant-like Compounds | Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation.[13] |
| Similar Densities of Aqueous and Organic Phases | Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and density, which can help break the emulsion.[13] |
| Presence of Particulate Matter | Filter the initial extract before performing liquid-liquid extraction to remove any suspended solids. |
| Inappropriate Solvent Choice | Try adding a small amount of a different organic solvent to alter the properties of the organic phase and potentially break the emulsion.[13] |
| pH is at the isoelectric point of interfering proteins | Adjust the pH of the aqueous phase away from the isoelectric point of major proteins to increase their solubility in the aqueous phase. |
Problem 3: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent System | Employ a more selective solvent system. Consider a preliminary extraction with a non-polar solvent like hexane to remove lipids before the main alkaloid extraction. |
| Inadequate Purification | Utilize a purification step after the initial extraction. Macroporous resin chromatography or preparative HPLC are effective methods for removing impurities from Corydalis extracts.[1][7] |
| Presence of Pigments and Fats | An acid-base partitioning step can be effective. Extract the alkaloids into an acidic aqueous solution, wash the aqueous phase with a non-polar solvent to remove neutral and acidic impurities, then basify the aqueous phase and re-extract the alkaloids into an organic solvent.[6] |
Data Presentation: Comparison of Extraction Methods for Corydalis Alkaloids
The following tables summarize quantitative data from various studies on the extraction of alkaloids from Corydalis species, which can serve as a starting point for optimizing this compound extraction.
Table 1: Reflux Extraction Parameters
| Parameter | Optimized Value | Reference |
| Solvent | 70% Ethanol | [1][2] |
| pH | 10 (adjusted with diluted ammonia) | [1][2] |
| Liquid-to-Solid Ratio | 20:1 (v/w) | [1][2] |
| Extraction Time | 60 minutes | [1][2] |
| Number of Extractions | 2 | [1][2] |
| Temperature | 65 °C | [8] |
Table 2: Alternative Extraction Method Parameters
| Extraction Method | Key Parameters | Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25 °C, 15 min | 2.81 ± 0.04 mg/g (quinine) | [5] |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130 °C, 34 min | 3.93 ± 0.11 mg/g (quinine) | [5] |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80 °C, 6.6 vol% methanol modifier, 40 min | High recovery for catharanthine | [14] |
| Accelerated Solvent Extraction (ASE) | Not specified | Highest average alkaloid yield (2.63%) and purity (88.8%) in a comparative study. | [4] |
Experimental Protocols
Protocol 1: Optimized Reflux Extraction of this compound
-
Preparation of Plant Material:
-
Dry the Corydalis plant material (rhizomes are commonly used) at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a round-bottom flask.
-
Prepare the extraction solvent: 70% ethanol in deionized water. Adjust the pH to 10 using diluted ammonia solution.
-
Add 200 mL of the prepared solvent to the flask (a 20:1 liquid-to-solid ratio).[1][2]
-
Set up a reflux apparatus and heat the mixture to a gentle boil.
-
Allow the mixture to cool to room temperature and then filter it through a Buchner funnel with filter paper.
-
Return the solid residue to the flask and repeat the extraction process with another 200 mL of fresh solvent for 60 minutes.
-
Combine the filtrates from both extractions.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Pre-treatment:
-
Wash the NKA-9 macroporous resin sequentially with ethanol and then deionized water until the effluent is clear.
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in deionized water.
-
Load the aqueous solution onto the pre-treated NKA-9 resin column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing:
-
Wash the column with 5 BV of distilled water to remove water-soluble impurities like sugars and salts.[3]
-
-
Elution:
-
Elute the adsorbed alkaloids from the resin using 70% ethanol at a flow rate of 1.5 BV/hour.[3]
-
Collect the eluate.
-
-
Concentration:
-
Concentrate the eluate under reduced pressure using a rotary evaporator to obtain the purified this compound-rich fraction.
-
Protocol 3: Quantification of this compound by UPLC-MS/MS
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Prepare a stock solution in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the purified extract.
-
Dissolve it in the initial mobile phase solvent and filter it through a 0.22 µm syringe filter before injection.
-
-
UPLC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system with an appropriate column (e.g., C18) and mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for this compound detection in Multiple Reaction Monitoring (MRM) mode.
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aktpublication.com [aktpublication.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Reflux Extraction Process of Total Alkaloids from Carthamus tinctorius [qks.jhun.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. livetoplant.com [livetoplant.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Yuanhunine Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of peak tailing when analyzing Yuanhunine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] This distortion can negatively impact the accuracy and reproducibility of quantitative analysis.[1][3] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0.[2] Values greater than 1.2 are generally considered to be tailing, although the acceptable limit can depend on the specific analytical method.[4]
Q2: What are the primary causes of this compound peak tailing?
A2: As this compound is a basic alkaloid, the most common cause of peak tailing is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase (e.g., C18 columns).[2][4] Other potential causes include:
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Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
-
Column Degradation: A void at the column inlet or contamination of the column frit can cause poor peak shape.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can result in a mixed ionization state, leading to peak broadening and tailing.[3]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
Q3: What is a typical starting HPLC method for this compound analysis?
A3: A good starting point for the analysis of this compound, often found in traditional Chinese medicine preparations like the Yuanhu Zhitong tablet, would be a reversed-phase HPLC method. Based on published methods for similar compounds, a typical setup would be:
| Parameter | Recommended Condition |
| Column | C18 (e.g., Agilent Eclipse plus C18) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| pH | Slightly acidic to neutral (e.g., pH 6.0) |
| Detection | UV at 280 nm |
This method would be a good baseline from which to troubleshoot any peak shape issues.
Troubleshooting Guides
Below are detailed guides in a question-and-answer format to address specific issues of this compound peak tailing.
Issue 1: Significant peak tailing is observed for the this compound peak, while other non-basic compounds in the sample have symmetrical peaks.
This strongly suggests a chemical interaction between this compound and the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Why: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the residual silanol groups on the stationary phase, reducing their interaction with the positively charged this compound.[5]
-
How: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. Be mindful of the column's pH stability range.
-
-
Add a Mobile Phase Modifier:
-
Why: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites, masking them from interacting with this compound.
-
How: A typical concentration of TEA is 0.1-0.5% (v/v) in the mobile phase.
-
-
Use a Different Column:
-
Why: Not all C18 columns are the same. A column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a polar end-capping, will have fewer accessible silanol groups.
-
How: Switch to a column with a modern packing material that is end-capped or has a polar-embedded stationary phase.
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape for this compound.
Issue 2: All peaks in the chromatogram, including this compound, are tailing or broad.
This points to a potential issue with the HPLC system or the physical state of the column.
Troubleshooting Steps:
-
Check for Column Overload:
-
Inspect for Column Voids or Blockages:
-
Why: A void at the head of the column or a partially blocked frit can disrupt the sample flow path, causing peak distortion.
-
How: Reverse the column and flush with a strong solvent (ensure the column can be back-flushed). If the pressure is excessively high or the peak shape does not improve, the column may need to be replaced.
-
-
Minimize Extra-Column Volume:
-
Why: Long or wide-bore tubing between the injector, column, and detector can cause the separated peaks to broaden before they are detected.
-
How: Use tubing with the smallest possible internal diameter and cut it to the shortest necessary length. Ensure all fittings are properly seated to avoid dead volume.
-
Expected Outcome: Improved peak shape for all analytes in the chromatogram.
Experimental Protocols
Example HPLC Method for the Analysis of this compound in a Complex Matrix
This protocol is adapted from a method used for the qualitative and quantitative analysis of components in the Yuanhu Zhitong tablet, which contains this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: Agilent Eclipse plus C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.4‰ ammonium acetate aqueous solution (pH adjusted to 6.0 with glacial acetic acid).
-
B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate this compound from other components. A starting point could be 10% B, increasing to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in a solvent that is compatible with the mobile phase, such as methanol or the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
References
Technical Support Center: Yuanhunine LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Yuanhunine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] In the analysis of this compound, which is a protoberberine alkaloid, common biological matrices like plasma and urine contain numerous endogenous components, such as phospholipids and salts, that are known to cause significant matrix effects.[3][4][5]
Q2: I am observing low signal intensity or poor sensitivity for this compound. Could this be due to matrix effects?
A: Yes, low signal intensity is a classic symptom of ion suppression, a common matrix effect.[1] Co-eluting matrix components can compete with this compound for ionization in the MS source, thereby reducing its signal.[1]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[6] Consider if your current sample preparation method (e.g., protein precipitation) is sufficiently removing interfering compounds like phospholipids.[3]
-
Assess Chromatographic Separation: Poor separation between this compound and matrix components can lead to co-elution and ion suppression.[6] Review your LC method to ensure adequate retention and separation.
-
Perform a Matrix Effect Study: Conduct experiments like post-column infusion or post-extraction spiking to confirm the presence and extent of ion suppression.[7]
Q3: My results for this compound are inconsistent and show high variability between samples. What could be the cause?
A: High variability is often a consequence of inconsistent matrix effects across different samples.[2] The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression or enhancement.[2]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects, as it will be affected similarly to the analyte.[8][9]
-
Optimize Sample Cleanup: A more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), can provide cleaner extracts and reduce variability.[6]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[1][9]
Q4: I am observing distorted peak shapes (e.g., tailing, fronting, or splitting) for this compound. Is this related to matrix effects?
A: While peak shape issues can be caused by various factors (e.g., column degradation, inappropriate mobile phase), significant matrix effects can contribute to them.[10] High concentrations of matrix components can affect the chromatography and the ionization process.
Troubleshooting Steps:
-
Check for Column Contamination: A dirty column can lead to poor peak shapes.[10] Flush your column or try a new one.
-
Improve Sample Cleanup: Reducing the amount of matrix components injected onto the column can improve peak shape.[10]
-
Adjust Injection Volume: Injecting a smaller volume of your sample extract can sometimes mitigate severe peak shape distortion caused by the matrix.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
A standard solution of this compound is continuously infused into the LC flow stream after the analytical column and before the MS ion source using a syringe pump and a T-fitting.
-
A blank, extracted matrix sample (e.g., plasma or urine without this compound) is then injected onto the LC-MS system.
-
The signal of the infused this compound is monitored. A stable baseline signal is expected.
-
Any deviation (a dip for suppression or a rise for enhancement) from this baseline indicates the elution of interfering components from the matrix at that retention time.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This method quantifies the extent of matrix effects.
Methodology:
-
Set A: Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase).
-
Set B: Extract a blank biological matrix sample. After extraction, spike the extract with this compound at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS.
-
The matrix effect is calculated as follows:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of common techniques for analyzing alkaloids like this compound in biological matrices.
| Sample Preparation Technique | Pros | Cons | Effectiveness for this compound in Plasma/Urine |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Non-selective, results in "dirty" extracts with high levels of phospholipids and other interferences.[3] | Moderate: May be sufficient for less sensitive assays or cleaner matrices, but often leads to significant matrix effects in plasma. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT by removing many polar interferences. | Can be labor-intensive, requires larger volumes of organic solvents, and may have lower analyte recovery. | Good: Effective at removing salts and some phospholipids. The choice of extraction solvent is crucial for good recovery of this compound. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts by effectively removing phospholipids and salts.[6] | More complex and time-consuming to develop a method, and can be more expensive. | Excellent: Generally the most effective method for minimizing matrix effects and achieving the highest sensitivity and reproducibility for this compound analysis. |
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a suitable sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Yuanhunine Stock Solutions
Welcome to the technical support center for Yuanhunine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored under specific conditions. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months), freezing at -20°C is advised.[1] It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in foil.
Q3: How can I prevent the degradation of this compound in my stock solution?
A3: Preventing degradation involves a combination of proper solvent selection, storage conditions, and handling practices. Key recommendations include:
-
Use a suitable solvent: High-purity, anhydrous DMSO is recommended.
-
Store at low temperatures: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[1]
-
Protect from light: this compound, like many alkaloids, may be sensitive to light. Store solutions in light-resistant containers.
-
Maintain an appropriate pH: Protoberberine alkaloids can be more stable in slightly acidic conditions. If preparing aqueous dilutions, consider using a buffer with a pH below 7.
Q4: Is this compound susceptible to degradation in aqueous solutions?
A4: While specific data on this compound is limited, related protoberberine alkaloids can be susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH. Hydrolysis is a potential degradation pathway for similar compounds. It is advisable to prepare fresh aqueous dilutions for each experiment and to use buffered solutions to maintain a stable pH.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of compound activity over time. | Degradation of this compound in the stock solution. | 1. Verify Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C for long-term) and protected from light. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO. Water content in the solvent can promote hydrolysis. 3. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing and storing small, single-use aliquots. |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures, or the solvent may have absorbed water. | 1. Gently Warm the Solution: Warm the vial to room temperature and vortex to redissolve the precipitate. 2. Prepare a More Dilute Stock: If precipitation persists, consider preparing a stock solution at a lower concentration. 3. Use Anhydrous Solvent: Ensure the DMSO used is of high purity and has a low water content. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or improper handling. | 1. Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Perform a Stability Check: If degradation is suspected, perform a stability analysis using a validated analytical method like HPLC. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the storage and handling of this compound.
| Parameter | Recommendation | Notes |
| Storage Temperature (Solid) | 0 - 4°C (short-term), -20°C (long-term) | Keep in a dry, dark place. |
| Storage Temperature (Stock Solution) | 0 - 4°C (days to weeks), -20°C (months)[1] | Aliquoting is recommended to avoid freeze-thaw cycles. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use high-purity, anhydrous grade. |
| pH for Aqueous Dilutions | Slightly acidic (pH < 7) | Based on the stability of related protoberberine alkaloids. |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade DMSO.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
- Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
4. HPLC Method Parameters (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
- Injection Volume: 10 µL.
5. Data Analysis:
- Compare the chromatograms of the stressed samples with that of a non-stressed control.
- Identify and quantify any degradation products.
- Calculate the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stock solutions.
References
Technical Support Center: Scaling Up Yuanhunine Synthesis
Welcome to the technical support center for the synthesis of Yuanhunine. This resource is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of this complex protoberberine alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound synthesis.
Disclaimer: As there is no publicly available, peer-reviewed total synthesis of this compound, this guide is based on a plausible, hypothetical synthetic route employing well-established methodologies for the construction of analogous protoberberine alkaloids. The experimental protocols and troubleshooting advice are derived from established chemical principles and literature precedents for similar transformations.
Hypothetical Synthetic Route for this compound
The proposed synthetic strategy for this compound is a convergent approach, beginning with the preparation of two key fragments: a substituted phenethylamine and a phenylacetic acid derivative. These fragments are then coupled and cyclized to construct the core tetracyclic structure of this compound.
A critical step in this proposed synthesis is the stereoselective cyclization to establish the correct relative stereochemistry at the C-13 and C-13a positions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the hypothetical this compound synthesis.
Step 1: Amide Formation
| Question | Possible Cause | Troubleshooting Suggestions |
| Low yield of the amide intermediate. | - Incomplete activation of the carboxylic acid.- Poor nucleophilicity of the phenethylamine.- Side reactions, such as the formation of an acid anhydride. | - Ensure all reagents and solvents are anhydrous.- Use a more efficient coupling agent (e.g., HATU, COMU).- Add a non-nucleophilic base (e.g., DIEA) to scavenge the acid formed during the reaction.- Perform the reaction at a lower temperature to minimize side reactions. |
| Difficulty in purifying the amide product. | - Presence of unreacted starting materials.- Formation of closely related impurities. | - Optimize the stoichiometry of the coupling reagents to ensure complete conversion of the limiting reagent.- Employ a multi-step purification process, such as a combination of crystallization and column chromatography. |
Step 2: Bischler-Napieralski Cyclization
| Question | Possible Cause | Troubleshooting Suggestions |
| Incomplete cyclization to the dihydroisoquinoline intermediate. | - Insufficiently activating conditions.- Deactivation of the aromatic ring by substituents. | - Increase the reaction temperature or use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃).[1][2]- Ensure the absence of water, which can quench the reaction. |
| Formation of a retro-Ritter type side product (styrene derivative). | - The nitrilium ion intermediate is prone to fragmentation, especially with certain substitution patterns.[2] | - Use milder dehydrating agents if possible.- Perform the reaction at the lowest effective temperature. |
Step 3: Pictet-Spengler Reaction
| Question | Possible Cause | Troubleshooting Suggestions |
| Low diastereoselectivity in the cyclization step. | - Insufficient facial bias in the intramolecular cyclization.- Epimerization of the newly formed stereocenter under the reaction conditions. | - Employ a chiral auxiliary on the nitrogen or use a chiral acid catalyst to induce stereoselectivity.[3]- Screen different solvents and temperatures to optimize the diastereomeric ratio.- Consider a two-step reduction and cyclization sequence which may offer better stereocontrol. |
| Formation of regioisomeric side products. | - Competing cyclization at different positions on the aromatic ring. | - Ensure the electronic directing effects of the aromatic substituents strongly favor the desired cyclization pathway.- Use milder reaction conditions to increase selectivity. |
Step 4: Final Methylation
| Question | Possible Cause | Troubleshooting Suggestions |
| Incomplete methylation of the phenolic hydroxyl group. | - Steric hindrance around the hydroxyl group.- Insufficiently strong methylating agent or base. | - Use a more reactive methylating agent, such as methyl triflate.- Employ a stronger, non-nucleophilic base like potassium tert-butoxide.- Increase the reaction temperature and time. |
| O-methylation at an undesired position. | - Presence of multiple nucleophilic sites. | - Utilize protecting groups for other sensitive functionalities that can be removed selectively after the desired methylation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of complex alkaloids like this compound?
A1: The primary challenges include:
-
Maintaining High Yields: Reactions that work well on a small scale may give lower yields when scaled up due to issues with heat and mass transfer.
-
Ensuring Stereochemical Control: Achieving high diastereoselectivity or enantioselectivity can be more difficult on a larger scale.
-
Purification: Isolating the desired product from large volumes of reaction mixtures and byproducts can be challenging and require specialized equipment.
-
Reagent Cost and Availability: The cost and availability of reagents and catalysts become significant factors at a larger scale.
-
Safety: Exothermic reactions or the use of hazardous reagents require careful management and specialized equipment for safe scale-up.
Q2: How can I improve the stereoselectivity of the Pictet-Spengler reaction for the synthesis of the this compound core?
A2: Improving stereoselectivity in a Pictet-Spengler reaction can be approached in several ways:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the phenethylamine can direct the cyclization from one face of the molecule.
-
Chiral Catalysts: The use of chiral Brønsted or Lewis acids can create a chiral environment around the reaction center, favoring the formation of one stereoisomer.[3]
-
Substrate Control: If there are existing stereocenters in the molecule, they can influence the stereochemical outcome of the cyclization.
-
Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and acid catalyst can have a significant impact on the diastereomeric ratio.
Q3: What are the best methods for purifying the final this compound product and its intermediates on a large scale?
A3: For large-scale purification of alkaloids, a combination of techniques is often most effective:
-
Crystallization: If the product is a stable solid, crystallization is an excellent method for obtaining high-purity material on a large scale.
-
Preparative Chromatography: While often used at the lab scale, preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can be scaled up for larger quantities, especially for high-value products.
-
Liquid-Liquid Extraction: Exploiting the basicity of the alkaloid nitrogen allows for selective extraction into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. The alkaloid can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
-
Diastereomeric Salt Resolution: For the separation of enantiomers, forming diastereomeric salts with a chiral acid or base can allow for separation by crystallization.
Quantitative Data Summary
The following tables provide representative data for the key reaction types in the proposed this compound synthesis, based on literature precedents for similar transformations.
Table 1: Representative Yields for Amide Coupling Reactions
| Coupling Reagent | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| DCC/HOBt | DIEA (2.2) | DCM | 0 to RT | 75-90 |
| HATU | DIEA (3.0) | DMF | 0 to RT | 85-98 |
| EDCI/DMAP | None | DCM | RT | 80-95 |
Table 2: Conditions and Yields for Bischler-Napieralski Cyclizations
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| POCl₃ | Acetonitrile | Reflux | 2-6 | 60-85[4] |
| P₂O₅ | Toluene | Reflux | 4-12 | 50-80[1] |
| Tf₂O | Dichloromethane | 0 to RT | 1-3 | 70-90 |
Table 3: Diastereomeric Ratios in Pictet-Spengler Reactions
| Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| TFA | Dichloromethane | 0 | 3:1 to 5:1 |
| HCl (4M in Dioxane) | Dioxane | 50 | 2:1 to 4:1 |
| Chiral Phosphoric Acid | Toluene | -20 | >19:1 (with high ee) |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
To a solution of the N-phenethylamide (1.0 equiv) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere is added phosphorus oxychloride (POCl₃, 3.0 equiv). The mixture is heated to reflux and stirred for 4 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully quenched by the slow addition of ice-cold saturated sodium bicarbonate solution until the pH is basic. The aqueous layer is extracted with dichloromethane (3 x V). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Diastereoselective Pictet-Spengler Reaction
To a solution of the dihydroisoquinoline intermediate (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere is added trifluoroacetic acid (TFA, 2.0 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x V). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio and purified by column chromatography to separate the diastereomers.
Visualizations
Caption: Hypothetical workflow for the total synthesis of this compound.
Caption: Key steps in the Pictet-Spengler reaction for this compound core synthesis.
References
Technical Support Center: Overcoming Low Bioavailability of Yuanhunine in vivo
Welcome to the technical support center for researchers working with Yuanhunine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with this compound's low in vivo bioavailability. The information provided is based on established principles of drug delivery and pharmacokinetics and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic uses?
This compound is a novel alkaloid isolated from traditional herbal sources, currently under investigation for its potential analgesic, anti-inflammatory, and neuroprotective properties. Its exact mechanisms of action are still being elucidated, but preliminary studies suggest it may interact with key signaling pathways involved in pain and inflammation.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
Like many natural compounds, this compound's low oral bioavailability is likely attributable to several factors that can be broadly categorized as physicochemical and biological barriers.[1][2][3] These may include:
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a slow dissolution rate, which is a prerequisite for absorption.[2][4]
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[1][5][6]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.[7][8][9]
-
Chemical Instability: The compound might be unstable in the varying pH environments of the gastrointestinal tract.[10]
Q3: What are the key pharmacokinetic parameters to consider when working with this compound?
When assessing the bioavailability of this compound, key pharmacokinetic parameters to measure include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration to reduce by half.
-
F (Absolute Bioavailability): The fraction of the drug that reaches systemic circulation compared to intravenous administration.
Q4: What general strategies can be employed to improve the oral bioavailability of this compound?
Several formulation and drug delivery strategies can be explored to enhance the oral bioavailability of compounds like this compound:[1][2][11][12][13]
-
Nanotechnology-based Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[1][11][13][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[11][12][15]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix can increase its dissolution rate.[11]
-
Co-administration with Bioenhancers: Using inhibitors of metabolic enzymes or efflux pumps (e.g., piperine) can increase the systemic exposure of this compound.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Problem 1: Consistently low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause A: Poor aqueous solubility and dissolution.
-
Solution: Employ formulation strategies to enhance solubility.
-
Strategy 1: Nanosizing. Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[1][4][11]
-
Strategy 2: Lipid-Based Formulations. Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the gastrointestinal tract.[12]
-
-
-
Possible Cause B: Extensive first-pass metabolism or P-gp efflux.
-
Solution: Co-administer this compound with known inhibitors.
-
Strategy 1: P-gp Inhibition. Co-administer with a P-gp inhibitor like verapamil or piperine to reduce efflux.[16]
-
Strategy 2: CYP450 Inhibition. If the metabolic pathway is known, co-administer with a specific inhibitor of the relevant cytochrome P450 enzyme.
-
-
Problem 2: High inter-individual variability in plasma concentrations.
-
Possible Cause A: Inconsistent dosing or formulation instability.
-
Solution: Standardize the formulation and dosing procedure.
-
Ensure the formulation is homogenous and stable.
-
Use precise dosing techniques, such as oral gavage, and ensure consistent administration volumes relative to body weight.[17]
-
-
-
Possible Cause B: Physiological differences in animal models.
-
Solution: Use a crossover study design if feasible, where each animal receives both the control and test formulations at different times. This can help to minimize the impact of individual physiological differences.
-
Problem 3: Difficulty in accurately quantifying this compound in plasma samples.
-
Possible Cause: Low analyte concentration and matrix effects.
-
Solution: Develop a sensitive and validated analytical method.
-
Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive and specific for quantifying low concentrations of drugs in complex biological matrices.[18][19][20]
-
Sample Preparation: Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects and improve recovery.[19][21]
-
-
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in this compound's pharmacokinetic profile with different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 ± 12 | 2.0 | 150 ± 45 | 100 |
| This compound Nanoparticles | 250 ± 60 | 1.5 | 900 ± 180 | 600 |
| This compound-SEDDS | 350 ± 75 | 1.0 | 1200 ± 250 | 800 |
Table 2: Hypothetical Apparent Permeability (Papp) of this compound across Caco-2 Cell Monolayers
| Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound alone | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| This compound + Verapamil (P-gp inhibitor) | 1.8 ± 0.3 | 2.0 ± 0.3 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.
-
Method (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of DCM to form the organic phase.
-
Prepare a 1% w/v aqueous solution of PVA (the aqueous phase).
-
Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Continue stirring the emulsion at a lower speed (e.g., 500 rpm) at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
Collect the formed nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the nanoparticles in a suitable vehicle for administration or lyophilize for long-term storage.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.[22]
-
Groups (n=6 per group):
-
Group A: Intravenous (IV) administration of this compound solution (2 mg/kg).
-
Group B: Oral gavage of this compound suspension (10 mg/kg).
-
Group C: Oral gavage of this compound nanoparticle formulation (10 mg/kg).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations.
-
Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17]
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis: Quantify this compound concentration in plasma using a validated LC-MS/MS method.[18][19]
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: Proposed mechanism of P-glycoprotein (P-gp) mediated drug efflux.
References
- 1. omicsonline.org [omicsonline.org]
- 2. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 3. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Yuanhunine Reference Standard: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity and availability of the Yuanhunine reference standard. It includes a comparative overview of suppliers, detailed experimental protocols for purity determination, and a troubleshooting guide to address common experimental challenges.
This compound Reference Standard: Purity and Availability
The selection of a high-quality reference standard is crucial for accurate and reproducible experimental results. The following table summarizes the purity and availability of this compound from various suppliers. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Purity Specification | Analytical Method | Availability |
| Smolecule | >98% | Not Specified | In Stock |
| AOBIOUS | 98% | HPLC | In Stock |
| MedChemExpress | Not Specified | Not Specified | Inquire |
| Clinivex | Not Specified | Not Specified | Inquire |
| CFN | >=98% | ¹H-NMR, HPLC | In Stock |
Note: Purity is a critical parameter. When a specific analytical method for purity determination is not provided by the supplier, it is advisable to request a Certificate of Analysis (CoA) for detailed information.
Experimental Protocols
Accurate determination of the purity of the this compound reference standard is essential for its use in quantitative assays. Below are detailed methodologies for purity determination using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purity analysis of this compound by HPLC. Method optimization may be required based on the specific instrumentation and column used.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start with a suitable ratio (e.g., 20% A) and gradually increase the concentration of A to elute all components.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a wavelength in the range of 230-280 nm is expected for protoberberine alkaloids).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of this compound peak in sample / Total area of all peaks in sample) x 100
-
Purity Determination by Quantitative ¹H-NMR (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a reference standard without the need for a specific reference standard of the same compound.[1]
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound reference standard
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh a precise amount of the this compound reference standard (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a 90° pulse is accurately calibrated.
-
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "this compound" and "IS" refer to the analyte and internal standard, respectively.
-
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with the this compound reference standard.
FAQs and Troubleshooting
Q1: The this compound reference standard is not dissolving completely in my chosen solvent.
-
A1: this compound is reported to be soluble in DMSO.[1] If you are using other solvents like methanol or ethanol, solubility might be limited.
-
Troubleshooting Steps:
-
Try gentle warming or sonication to aid dissolution.
-
Increase the volume of the solvent.
-
Switch to DMSO as the primary solvent. For subsequent dilutions in aqueous buffers, ensure the final concentration of DMSO is compatible with your assay.
-
-
Q2: I am observing unexpected peaks in my HPLC chromatogram.
-
A2: Unexpected peaks can arise from several sources.
-
Troubleshooting Steps:
-
Check the purity of your solvents and reagents. Run a blank injection of your solvent to identify any contaminant peaks.
-
Consider degradation. this compound, as a protoberberine alkaloid, may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Prepare fresh solutions and store them protected from light at the recommended temperature (-20°C for long-term storage).
-
Review the Certificate of Analysis. The CoA may list known impurities.
-
Evaluate your sample handling. Ensure that all glassware and equipment are clean.
-
-
Q3: The peak shape for this compound in my HPLC analysis is poor (e.g., tailing or fronting).
-
A3: Poor peak shape for alkaloids is a common issue in reverse-phase HPLC.
-
Troubleshooting Steps:
-
Adjust the mobile phase pH. The basic nitrogen atom in the this compound structure can interact with residual silanols on the silica-based column, leading to peak tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanols and improve peak shape.
-
Use a different column. Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
Lower the sample concentration. Overloading the column can lead to poor peak shape.
-
-
Q4: My quantitative results are not consistent.
-
A4: Inconsistent results can be due to issues with the reference standard, sample preparation, or analytical method.
-
Troubleshooting Steps:
-
Verify the purity and integrity of the reference standard. If possible, obtain a fresh lot or a standard from a different supplier for comparison.
-
Check for weighing and dilution errors. Use a calibrated analytical balance and calibrated volumetric glassware.
-
Ensure complete dissolution of the standard and sample.
-
Validate your analytical method. Perform a validation study to assess linearity, precision, and accuracy.
-
Assess the stability of this compound in your analytical solvent. Prepare a solution and analyze it at different time points to check for degradation.
-
-
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for addressing purity issues with this compound.
Selecting a Suitable this compound Reference Standard
Caption: Decision-making process for selecting a suitable this compound reference standard.
References
Technical Support Center: Yuanhuacine Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination issues that may arise during cell culture experiments with Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of contamination in cell culture?
A1: Cell culture contamination can be broadly categorized into two types: biological and chemical.[1][2]
-
Biological contaminants include bacteria, fungi (yeast and molds), mycoplasma, and viruses.[2][3][4] These are often introduced through poor aseptic technique, contaminated reagents, or from the laboratory environment.[5][6]
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Chemical contaminants are non-living substances that can adversely affect cell growth.[7] Sources include impurities in media or sera, endotoxins, detergents, and residues from plasticware.[1][2][5][7]
Q2: How can I visually identify different types of microbial contamination?
A2: Daily microscopic observation is crucial for early detection.[7]
-
Bacteria: Often cause a sudden turbidity or cloudiness in the culture medium and a rapid drop in pH (medium turns yellow).[4][6][7] Under a microscope, individual bacterial cells may be visible as small, motile particles.[2][4]
-
Fungi (Yeast and Molds): Yeast contamination may appear as individual oval or budding particles. Molds will form filamentous structures (hyphae).[2] Fungal contamination can also cause the medium to become turbid.[5]
-
Mycoplasma: This is a particularly insidious contaminant as it does not cause visible turbidity and is too small to be seen with a standard light microscope.[2][3] Signs of mycoplasma contamination are often subtle, such as a reduction in cell proliferation and changes in cell morphology.[6]
Q3: My cells are dying after treatment with Yuanhuacine. How can I be sure it's the effect of the compound and not a contamination issue?
A3: This is a critical question. It's essential to differentiate between the cytotoxic effects of Yuanhuacine and the cytopathic effects of a contaminant.
-
Run proper controls: Always include a vehicle control (cells treated with the same concentration of DMSO used to dissolve Yuanhuacine) and an untreated control. If cells in the vehicle control also show signs of distress, contamination is a likely culprit.
-
Check for classic signs of contamination: Look for turbidity, pH changes, and the presence of microbes under the microscope in all your flasks, including controls.
-
Dose-response relationship: The cytotoxic effects of Yuanhuacine should be dose-dependent.[8][9] A sudden, widespread cell death across all concentrations might indicate a contamination event.
-
Test for mycoplasma: Since mycoplasma contamination can affect cell health and experimental results without being visually obvious, routine testing is highly recommended.[2][3]
Q4: Can the use of antibiotics in my culture medium mask underlying contamination?
A4: Yes, the continuous use of antibiotics can create a false sense of security and may lead to the development of antibiotic-resistant bacteria.[3] More importantly, it can mask low-level bacterial contamination and will not prevent mycoplasma, viral, or chemical contamination.[3] One study found that cultures grown with continuous antibiotics had a tenfold higher rate of Mycoplasma contamination.[3] It is generally recommended to practice strict aseptic technique rather than relying on antibiotics.[4]
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture Medium
| Possible Cause | Identification | Solution |
| Bacterial Contamination | Medium appears cloudy or turbid.[4] Rapid drop in pH (medium turns yellow).[4] Unpleasant odor.[4] Small, motile particles visible under high magnification.[2][4] | Immediately discard the contaminated culture and any shared reagents. Thoroughly disinfect the biosafety cabinet, incubator, and any other potentially contaminated surfaces.[3] Review aseptic technique with all lab personnel. |
| Fungal (Yeast) Contamination | Medium appears cloudy.[5] Microscopic examination reveals budding yeast cells. | Discard the contaminated culture. Disinfect the work area. Fungal spores are airborne, so check and replace HEPA filters in the biosafety cabinet if necessary.[10] |
Issue 2: Cells Appear Unhealthy, Granular, or Detach Unexpectedly
| Possible Cause | Identification | Solution |
| Mycoplasma Contamination | Reduced cell growth rate.[6] Increased cellular debris. Changes in cell morphology.[6] No visible turbidity in the medium.[2] | Quarantine the suspected culture and test for mycoplasma using a PCR-based kit or ELISA.[3] If positive, discard the culture and all related reagents. A thorough cleaning of the incubator and biosafety cabinet is necessary.[10] |
| Chemical Contamination | Poor cell growth and viability in the absence of visible microbes.[7] Inconsistent results between experiments. | Use high-purity water and reagents from trusted suppliers.[2][7] Ensure all glassware is thoroughly rinsed. Avoid using detergents that may leave residues.[7] |
| Cross-Contamination with another Cell Line | Gradual change in morphology and growth characteristics over time. | Quarantine and test the cell line to confirm its identity (e.g., by STR profiling).[3] Discard if cross-contaminated. Always handle only one cell line at a time in the biosafety cabinet.[4] |
Quantitative Data Summary
The effective concentration of Yuanhuacine can vary significantly depending on the cell line and the duration of the experiment. The following table summarizes reported IC50 values (the concentration that inhibits 50% of cell growth).
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| H1993 | Non-Small Cell Lung Cancer | 72 hours | 9 nM | [8][9] |
| HCC1806 | Triple Negative Breast Cancer (BL2) | 48 hours | 1.6 nM | [11] |
| HCC70 | Triple Negative Breast Cancer (BL2) | 48 hours | 9.4 nM | [11] |
| Other TNBC Subtypes | Triple Negative Breast Cancer | 48 hours | > 3 µM | [11] |
Note: These values are for guidance only and may vary based on specific experimental conditions.
Experimental Protocols
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.[11]
-
Yuanhuacine Treatment: Treat cells with a range of Yuanhuacine concentrations for the desired duration (e.g., 48 or 72 hours).[8][9][11]
-
Fixation: Gently fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 30-60 minutes.[8][9]
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.[8][9]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Dissolve the bound SRB dye in 10 mM Tris buffer.[8][9]
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
Visualizations
Signaling Pathways Modulated by Yuanhuacine
Yuanhuacine has been shown to exert its anti-tumor effects by modulating key signaling pathways involved in cell growth and proliferation.[12] In non-small cell lung cancer, it activates the AMPK signaling pathway and suppresses the mTORC2-mediated downstream signaling.[8][12] In triple-negative breast cancer, its mechanism involves the activation of Protein Kinase C (PKC).[11][13][14]
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. greenelephantbiotech.com [greenelephantbiotech.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 細胞培養污染疑難排解 [sigmaaldrich.com]
- 8. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 9. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 11. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yuanhunine Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in behavioral assays involving Yuanhunine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known behavioral effects?
This compound is an alkaloid with known analgesic and neuroprotective properties. Its behavioral effects are complex and can be attributed to its interaction with various neurotransmitter systems, primarily dopamine and serotonin pathways. Depending on the dosage and the specific behavioral assay, this compound can exhibit anxiolytic-like, antidepressant-like, or psychomotor stimulant effects. However, researchers have reported variability in these behavioral outcomes.
Q2: Which behavioral assays are commonly used to study this compound?
Commonly used behavioral assays to characterize the effects of this compound include:
-
Elevated Plus-Maze (EPM): To assess anxiety-like behavior.
-
Forced Swim Test (FST): To evaluate antidepressant-like effects.
-
Open Field Test (OFT): To measure locomotor activity and exploratory behavior.
Q3: Why am I seeing inconsistent results in my this compound behavioral experiments?
Inconsistent results in behavioral assays with this compound can arise from a multitude of factors. These can be broadly categorized into pharmacological, procedural, environmental, and biological variables. It is crucial to systematically evaluate each of these potential sources of variability.[1][2][3] This guide will provide detailed troubleshooting for each of these areas.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Elevated Plus-Maze (EPM) Results
Symptoms:
-
Large error bars in data for time spent in open arms.
-
Inconsistent effects of this compound on anxiety-like behavior across cohorts.
-
Results are not reproducible between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Environmental Factors | Lighting: Rodents are sensitive to light. Bright light can increase anxiety and mask the anxiolytic effects of this compound.[4] Solution: Conduct experiments under dim, indirect lighting (e.g., red light). Ensure consistent lighting conditions across all test sessions.[4] Noise: Sudden noises can startle the animals and alter their behavior.[4] Solution: Conduct experiments in a quiet, dedicated behavioral testing room. Use a white noise machine to mask external sounds. |
| Procedural Variables | Handling: Inconsistent handling can induce stress and affect performance. Solution: Handle mice gently and consistently for several days leading up to the experiment.[5] The same experimenter should handle all animals if possible. Placement in Maze: The initial orientation of the animal can influence its exploration pattern.[4] Solution: Always place the animal in the center of the maze facing a closed arm.[5] Time of Day: Circadian rhythms can influence anxiety levels. Solution: Conduct all tests at the same time of day to minimize variability.[6] |
| Pharmacological Factors | Dose-Response Relationship: this compound may have a non-monotonic (U-shaped or inverted U-shaped) dose-response curve.[7][8][9][10] This means that higher doses may not necessarily produce a greater effect and could even have the opposite effect. Solution: Conduct a thorough dose-response study with a wide range of this compound concentrations to identify the optimal dose for the desired effect. |
| Biological Factors | Animal Strain, Sex, and Age: Different rodent strains have varying baseline levels of anxiety.[1] Sex and age can also significantly impact behavior.[1][6] Solution: Use a consistent strain, sex, and age of animals for all experiments. Report these details in your methodology. If using both sexes, analyze the data separately.[5] |
Issue 2: Inconsistent Immobility Time in the Forced Swim Test (FST)
Symptoms:
-
High variability in immobility duration within the same experimental group.
-
Lack of a clear antidepressant-like effect of this compound.
-
Difficulty replicating published findings.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Procedural Variables | Water Temperature: Water temperature can affect the animal's activity level.[11][12] Solution: Maintain a consistent water temperature between 23-25°C.[11][12] Water Depth: The depth of the water can influence whether the animal attempts to touch the bottom.[11][12] Solution: Ensure the water is deep enough that the animal cannot touch the bottom with its tail or feet (typically 15-20 cm for mice).[12] Pre-test Session: A pre-test session 24 hours before the actual test is often used to induce a stable baseline of immobility. Solution: If not already doing so, consider incorporating a 15-minute pre-swim on the day before the 6-minute test. |
| Scoring and Analysis | Observer Bias: Manual scoring of immobility can be subjective.[13] Solution: Use automated video-tracking software for objective and consistent scoring. If manual scoring is necessary, ensure the scorer is blinded to the experimental conditions and that inter-rater reliability is high. Definition of Immobility: A clear and consistent definition of immobility is crucial. Solution: Define immobility as the cessation of struggling and making only the movements necessary to keep the head above water.[13] |
| Pharmacological Factors | Effects on Locomotor Activity: this compound may increase general locomotor activity, which could be misinterpreted as an antidepressant-like effect (i.e., reduced immobility).[13] Solution: Always conduct an open field test in parallel to assess the effects of this compound on general locomotor activity.[13] A true antidepressant-like effect should not be accompanied by a significant increase in overall activity. |
| Biological Factors | Strain Differences: Different mouse strains exhibit different baseline levels of immobility in the FST.[14] Solution: Select a strain known to be sensitive to antidepressant effects and use it consistently. The CD-1 and Swiss Webster strains are often used for screening purposes.[14] |
Issue 3: Variable Results in the Open Field Test (OFT) for Locomotor Activity
Symptoms:
-
Inconsistent data on distance traveled, time spent in the center, and rearing frequency.
-
Difficulty distinguishing between sedative and anxiolytic effects.
-
High inter-animal variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Environmental Factors | Arena Size and Shape: The dimensions and shape of the open field arena can influence exploratory behavior. Solution: Use a standardized arena (e.g., 40x40 cm for mice) and report the dimensions in your methods. Lighting: Bright lighting can inhibit exploration of the center of the arena. Solution: Use dim, even illumination to encourage exploration. |
| Procedural Variables | Habituation: Lack of habituation to the testing room can increase anxiety and affect activity. Solution: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test. Placement in Arena: The starting position can influence the initial exploratory path. Solution: Consistently place the animal in the center of the arena at the start of each trial. |
| Data Interpretation | Distinguishing Locomotion from Anxiety: An increase in locomotion could be due to a psychostimulant effect or an anxiolytic effect (reduced fear of the open space). Solution: Analyze both the total distance traveled (locomotor activity) and the time spent in the center versus the periphery (anxiety-like behavior). An anxiolytic effect would be indicated by an increase in center time without a significant change in total distance traveled. |
| Pharmacological Factors | Time Course of Action: The behavioral effects of this compound may vary depending on the time elapsed since administration. Solution: Conduct a time-course study to determine the peak effect of this compound on locomotor activity. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor. For mice, arms are typically 30-50 cm long and 5-10 cm wide.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).
-
Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use automated video-tracking software to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[5]
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth of 15-20 cm.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Procedure:
-
Day 1 (Pre-test): Place the mouse in the cylinder for 15 minutes. This session is for habituation and is not scored for depression-like behavior.
-
Day 2 (Test): 24 hours after the pre-test, place the mouse back in the cylinder for a 6-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session.
-
Measure the total time the mouse remains immobile. Immobility is defined as the cessation of active swimming and floating with only minor movements to maintain balance.
-
Automated scoring software is recommended for objectivity.[13]
-
-
Post-Test Care: After each session, remove the mouse from the water, dry it with a towel, and place it in a clean, warm cage.
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with walls (e.g., 40x40x40 cm for mice). The floor is typically divided into a central zone and a peripheral zone.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Procedure:
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis: Use automated tracking software to measure:
-
Total distance traveled.
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (number of times the mouse stands on its hind legs).
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between animals.
Signaling Pathways
The behavioral effects of this compound are believed to be mediated through its interaction with dopaminergic and serotonergic signaling pathways in the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. protocols.io [protocols.io]
- 6. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Nonmonotonic Concentration-Responses in Tox21 High-Throughput Screening Estrogen Receptor Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linear and Non-Linear Dose-Response Functions Reveal a Hormetic Relationship Between Stress and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurology.com [jneurology.com]
Technical Support Center: Optimizing Injection Parameters for Yuanhunine GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Yuanhunine.
Frequently Asked Questions (FAQs)
Q1: What are the initial GC-MS injection parameters I should consider for this compound analysis?
A1: For a novel compound like this compound, it is recommended to start with a general method for alkaloids and optimize from there. Key initial parameters to consider include the injector type, temperature, split ratio, and carrier gas flow rate. The choice of injection technique depends on the sample concentration and volatility.[1] A split/splitless injector is common, with splitless mode being suitable for trace analysis and split mode used to prevent column overload with more concentrated samples.[2]
Q2: How does the injector temperature affect the analysis of this compound?
A2: The injector temperature is critical for ensuring the complete and rapid vaporization of this compound without causing thermal degradation.[1] An inadequate temperature can lead to broad or tailing peaks, while an excessively high temperature can cause the compound to break down, resulting in a poor representation of the actual sample. It is advisable to start with an injector temperature around 250°C and optimize by observing the peak shape and response.
Q3: What is the purpose of a split vs. splitless injection, and which should I choose for this compound?
A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: This mode directs the entire vaporized sample onto the GC column, making it ideal for trace analysis where maximum sensitivity is required.[2]
-
Split Injection: In this mode, a significant portion of the sample is vented, and only a small, representative fraction enters the column. This is useful for preventing column overload when analyzing higher concentration samples.[3]
For initial method development with an unknown concentration of this compound, starting with a split injection with a moderate split ratio (e.g., 20:1) is a safe approach to avoid overloading the column.
Q4: My peaks are tailing. What are the possible causes related to the injection parameters?
A4: Peak tailing for active compounds like alkaloids can be caused by several factors related to the injection port:
-
Active Sites: The injector liner may have active sites that interact with the analyte. Using a deactivated or silanized liner can mitigate this issue.[4]
-
Injector Temperature: If the injector temperature is too low, it can lead to slow vaporization and cause tailing.[4]
-
Dead Volume: Poor column installation in the injector can create dead volume, leading to peak broadening and tailing.[4]
Q5: I am observing poor reproducibility in my results. How can injection parameters be the cause?
A5: Poor reproducibility can stem from inconsistent sample introduction.[5] Key factors include:
-
Injection Speed: A slow or inconsistent injection speed can affect the vaporization process. An autosampler is recommended for consistent injections.
-
Septum Leak: A leaking septum can lead to a loss of sample and carrier gas, affecting reproducibility. Regular replacement of the septum is crucial.[4]
-
Split Flow Control: In split mode, poor control of the split flow or ratio can lead to variable amounts of sample reaching the column.[5]
Troubleshooting Guides
Issue 1: No Peaks or Very Small Peaks
| Possible Cause | Troubleshooting Step |
| Incorrect Injection Mode | For trace amounts of this compound, ensure you are using splitless mode. |
| Injector Temperature Too Low | Increase the injector temperature in increments of 10-20°C to ensure proper vaporization.[5] |
| Syringe Issue | Check if the syringe is drawing and dispensing the sample correctly. A clogged syringe may need cleaning or replacement.[4][6] |
| Leak in the System | Perform a leak check, paying close attention to the septum and column connections at the injector.[5] |
| Sample Degradation | This compound may be degrading in the hot injector. Try lowering the injector temperature or using a pulsed pressure injection if available. |
Issue 2: Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step |
| Active Sites in Injector Liner | Replace the liner with a new, deactivated one. Consider using a liner with glass wool to trap non-volatile residues.[4] |
| Injector Temperature Too Low | Increase the injector temperature to facilitate faster vaporization.[4] |
| Poor Column Installation | Reinstall the column, ensuring it is cut squarely and inserted to the correct depth in the injector.[4] |
| Carrier Gas Flow Rate Too Low | Optimize the carrier gas flow rate to ensure efficient transfer of the analyte through the column.[4] |
Issue 3: Fronting Peaks
| Possible Cause | Troubleshooting Step |
| Column Overload | If using splitless mode, switch to split mode or dilute the sample.[5] If in split mode, increase the split ratio. |
| Incorrect Solvent | Ensure the solvent is appropriate for the analysis and does not interact poorly with the stationary phase. |
| Injection Volume Too Large | Reduce the injection volume to avoid overloading the column. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound GC-MS Analysis
-
Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol or acetone.[7][8] Soxhlet extraction can be employed for solid samples.[7][8]
-
Filtration/Centrifugation: Remove any particulate matter by filtering the extract through a 0.22 µm syringe filter or by centrifugation.[9]
-
Concentration: If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.
-
Solvent Exchange: If the extraction solvent is not ideal for GC-MS (e.g., high boiling point), perform a solvent exchange into a more volatile solvent like dichloromethane or ethyl acetate.[10]
-
Final Dilution: Dilute the final extract to an approximate concentration of 1-10 µg/mL for initial analysis.[11]
Protocol 2: Optimization of GC-MS Injection Parameters for this compound
-
Initial Parameter Setup:
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point for alkaloid analysis.
-
-
Injector Temperature Optimization:
-
Perform a series of injections, varying the injector temperature from 230°C to 280°C in 10°C increments.
-
Monitor the peak area and shape of this compound. Select the temperature that provides the best peak shape and highest response without evidence of degradation (e.g., the appearance of additional small peaks).
-
-
Split Ratio/Mode Optimization:
-
If the this compound peak is small, switch to a lower split ratio (e.g., 10:1) or to splitless mode.
-
If the peak is fronting or overloading the detector, increase the split ratio (e.g., 50:1 or higher).
-
For splitless injection, optimize the splitless time (typically 0.5-1.5 minutes).[4]
-
-
Carrier Gas Flow Rate Optimization:
-
Vary the carrier gas flow rate (e.g., from 0.8 to 1.5 mL/min) to find the optimal linear velocity for the best separation efficiency (narrowest peaks).
-
Quantitative Data Summary
The following table provides a starting point for optimizing injection parameters. The optimal values will be instrument and sample-dependent and should be determined experimentally.
| Parameter | Initial Value | Optimized Range | Rationale |
| Injector Temperature | 250°C | 230 - 280°C | Balances efficient vaporization with minimizing thermal degradation. |
| Injection Volume | 1 µL | 0.5 - 2 µL | Smaller volumes prevent column overload; larger volumes increase sensitivity. |
| Split Ratio | 20:1 | 10:1 to 100:1 | Adjust based on sample concentration to avoid overload. |
| Splitless Time | 1.0 min | 0.5 - 1.5 min | Ensures complete transfer of the sample to the column in splitless mode.[4] |
| Carrier Gas Flow Rate | 1.0 mL/min | 0.8 - 1.5 mL/min | Optimizes chromatographic resolution. |
Visualizations
Caption: Experimental workflow for this compound GC-MS analysis.
References
- 1. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. organomation.com [organomation.com]
- 11. uoguelph.ca [uoguelph.ca]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Yuanhunine and Morphine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Analgesic Potency
A direct quantitative comparison of the analgesic potency of Yuanhunine and morphine is challenging due to the lack of published ED50 values for this compound from standardized nociceptive assays. The ED50 (Median Effective Dose) is a standard measure of a drug's potency, representing the dose required to produce a therapeutic effect in 50% of the population.
For morphine, a wealth of experimental data is available from various animal models and clinical studies. The table below summarizes representative ED50 values for morphine in common preclinical analgesic tests. It is crucial to note that these values can vary significantly based on the animal species, strain, route of administration, and the specific experimental protocol.
| Analgesic Test | Animal Model | Route of Administration | Morphine ED50 (mg/kg) |
| Tail-Flick Test | Rat | Subcutaneous (s.c.) | ~2.5 - 5.0 |
| Hot-Plate Test | Mouse | Intraperitoneal (i.p.) | ~5.0 - 10.0 |
| Acetic Acid Writhing Test | Mouse | Intraperitoneal (i.p.) | ~0.5 - 1.0 |
Note: These values are approximate and collated from various sources for illustrative purposes. For specific experimental designs, consulting the primary literature is essential.
Currently, no peer-reviewed studies providing the ED50 for isolated this compound in these standard analgesic tests could be identified. Research on Corydalis yanhusuo extract and its other constituent alkaloids, such as dehydrocorybulbine (DHCB) and l-tetrahydropalmatine (l-THP), has demonstrated analgesic effects. However, these studies do not provide a specific ED50 for this compound itself.
Experimental Protocols
To ensure a clear understanding of how analgesic potency is determined, this section details the methodologies for the key experiments cited for morphine. These protocols are standardized and widely used in pharmacological research to assess the efficacy of analgesic compounds.
Tail-Flick Test
The tail-flick test is a common method to measure the analgesic effect of drugs against thermal pain.
-
Animal Model: Typically, rats or mice are used.
-
Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is placed over the heat source.
-
The time taken for the animal to "flick" or withdraw its tail from the heat is recorded as the tail-flick latency.
-
A baseline latency is established before drug administration.
-
The test compound (e.g., morphine) or a vehicle control is administered.
-
Tail-flick latencies are measured at predetermined time intervals after drug administration.
-
-
Data Analysis: An increase in tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect. The ED50 is calculated from the dose-response curve.
Hot-Plate Test
The hot-plate test assesses the response to a thermal stimulus applied to the paws and is sensitive to centrally acting analgesics.
-
Animal Model: Mice are commonly used.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The animal is placed on the heated surface.
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A baseline latency is determined before the administration of the drug.
-
The test compound or vehicle is administered.
-
The latency is measured again at specific time points post-administration.
-
-
Data Analysis: A significant increase in the reaction latency is indicative of analgesia. The ED50 is determined by analyzing the dose-response relationship.
Acetic Acid Writhing Test
This test is used to evaluate peripherally acting analgesics by inducing a visceral inflammatory pain response.
-
Animal Model: Mice are typically used.
-
Procedure:
-
The test compound or vehicle is administered.
-
After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific duration (e.g., 20 minutes).
-
-
Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The ED50 is calculated based on the dose-dependent inhibition of writhing.
Signaling Pathways and Mechanisms of Action
Morphine: A Mu-Opioid Receptor Agonist
Morphine exerts its potent analgesic effects primarily by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) found throughout the central and peripheral nervous systems.
Caption: Morphine's analgesic signaling pathway.
Upon binding to the MOR, morphine initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gi/o protein also directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits the opening of voltage-gated calcium channels, reducing calcium influx.
-
Reduced Neuronal Excitability and Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium entry decrease neuronal excitability and inhibit the release of pronociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways. This ultimately results in the powerful analgesic effect of morphine.
This compound: A Multi-Target Approach
While a precise, singular mechanism of action for this compound has not been fully elucidated, research on Corydalis yanhusuo alkaloids suggests a multi-target approach that differs significantly from morphine's primary reliance on opioid receptors. The analgesic effects of Corydalis alkaloids are thought to be mediated, at least in part, through the dopaminergic system.
Caption: Proposed analgesic mechanism of this compound.
Several alkaloids from Corydalis yanhusuo, including dehydrocorybulbine (DHCB), have been shown to act as antagonists at dopamine D2 receptors. Blockade of these receptors in specific brain regions involved in pain modulation is thought to contribute to the analgesic effect. This mechanism is distinct from that of morphine and suggests that this compound and related compounds may not produce the same side effects associated with opioid receptor agonism, such as respiratory depression and dependence.
Summary and Future Directions
The critical gap in the current knowledge is the lack of quantitative data on the analgesic potency of isolated this compound. Future research should focus on:
-
Determining the ED50 of isolated this compound in standardized preclinical models of pain (hot-plate, tail-flick, and writhing tests).
-
Elucidating the precise molecular targets of this compound and its detailed signaling pathways.
-
Conducting head-to-head preclinical studies comparing the analgesic efficacy and side-effect profiles of this compound and morphine.
Such studies are essential to fully assess the therapeutic potential of this compound as a novel analgesic agent and to guide its potential development for clinical use.
A Comparative Analysis of Dehydrocorybulbine and l-Tetrahydropalmatine in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments.[1][2] Emerging evidence has brought to light the potential of isoquinoline alkaloids derived from the traditional Chinese medicine Corydalis yanhusuo as alternative analgesics.[3][4] This guide provides a detailed, objective comparison of two prominent alkaloids from this plant, Dehydrocorybulbine (DHCB) and l-Tetrahydropalmatine (l-THP), in the context of neuropathic pain, supported by preclinical experimental data.
Executive Summary
Both Dehydrocorybulbine (DHCB), also referred to as Yuanhunine in some contexts, and l-Tetrahydropalmatine (l-THP) have demonstrated significant analgesic properties in preclinical models of neuropathic pain.[3][5] Their primary mechanism of action involves the antagonism of dopamine receptors.[5][6] However, key differences in their receptor affinity, potency, and side effect profiles are emerging. Notably, DHCB appears to be a more potent analgesic for neuropathic pain with a lower propensity for sedation compared to l-THP.[5][7][8] Furthermore, DHCB exhibits a unique anti-neuroinflammatory mechanism by inhibiting the P2X4 receptor, a key player in neuropathic pain signaling.[6]
Comparative Data on Analgesic Efficacy
The following table summarizes the key findings from preclinical studies evaluating the efficacy of DHCB and l-THP in animal models of neuropathic pain.
| Parameter | Dehydrocorybulbine (DHCB) | l-Tetrahydropalmatine (l-THP) | Neuropathic Pain Model(s) | Key Findings | Reference |
| Mechanical Allodynia | Effective in alleviating injury-induced mechanical allodynia. | Effective in alleviating mechanical hyperalgesia. | Spinal Nerve Ligation, Chronic Constriction Injury | DHCB is particularly effective in models of neuropathic pain. | [5] |
| Potency | Considered more potent than l-THP for chronic neuropathic pain. | Effective analgesic. | Tail-flick assay | DHCB showed greater analgesic effect than l-THP at a non-sedative dose. | [5][7] |
| Tolerance | Does not induce antinociceptive tolerance with repeated administration. | --- | Animal models of pain | A significant advantage over opioid analgesics. | [6][7] |
| Sedation | Less sedative than l-THP at therapeutically equivalent analgesic doses. | Known to cause sedation. | Rotarod test | DHCB shows a better separation of analgesic and sedative effects. | [5][8] |
Mechanistic Insights: A Tale of Two Dopamine Antagonists
The primary analgesic mechanism for both DHCB and l-THP is the antagonism of dopamine receptors, particularly the D2 receptor.[5][6] However, their distinct pharmacological profiles are attributed to differing affinities for various dopamine receptor subtypes and their engagement with other signaling pathways.
Dehydrocorybulbine (DHCB)
DHCB's analgesic effect in neuropathic pain is primarily mediated through the antagonism of the dopamine D2 receptor.[6][7] Studies using D2 receptor knockout mice have confirmed that the analgesic properties of DHCB are absent in these animals.[6] A key differentiating factor for DHCB is its additional anti-neuroinflammatory action through the inhibition of the purinergic P2X4 receptor (P2X4R).[6] P2X4Rs are predominantly expressed on microglia in the spinal cord and are crucial mediators of neuropathic pain signaling following nerve injury.[6] By inhibiting P2X4R upregulation, DHCB reduces the release of pro-inflammatory cytokines such as IL-1β and IL-18.[6]
Figure 1. Proposed dual mechanism of action of Dehydrocorybulbine (DHCB) in neuropathic pain.
l-Tetrahydropalmatine (l-THP)
l-THP also exerts its analgesic effects through dopamine receptor antagonism, with activity at D1, D2, and D3 receptors.[5] Some studies suggest its antihyperalgesic effects in neuropathic pain are mediated by enhancing dopamine D1 receptor-mediated dopaminergic transmission. While effective, its clinical utility can be limited by its sedative effects, which are also linked to its action on dopamine receptors.[8]
References
- 1. Chinese herbal compound relieves inflammatory and neuropathic pain – UC Irvine News [news.uci.edu]
- 2. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dehydrocorybulbine - Wikipedia [en.wikipedia.org]
- 7. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Investigating the In Vitro Off-Target Profile of Yuanhunine's Analogue, l-Tetrahydropalmatine
A Comparative Guide for Researchers
Yuanhunine, an active alkaloid isolated from Corydalis yanhusuo, is a compound of interest for its potential therapeutic applications. However, a comprehensive understanding of its off-target effects is crucial for further development. Due to the limited availability of public data on this compound's off-target profile, this guide focuses on its close structural and functional analogue, l-tetrahydropalmatine (l-THP), to provide insights into potential off-target liabilities. This document presents a compilation of in vitro data for l-THP against a panel of common off-targets, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows.
Comparative Off-Target Binding Profile of l-Tetrahydropalmatine
The following table summarizes the in vitro binding affinities of l-tetrahydropalmatine for a range of receptors, providing a snapshot of its selectivity. The data is compiled from various publicly available sources.
| Target Class | Specific Target | Assay Type | Test Species | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Receptors | Dopamine D1 | Radioligand Binding | Human | 124 | 166 | [1] |
| Dopamine D2 | Radioligand Binding | Human | 388 | 1470 | [1] | |
| Dopamine D3 | Radioligand Binding | Human | 1420 | 3250 | [1] | |
| Serotonin Receptors | 5-HT1A | Radioligand Binding | Human | 340 | 374 | [1] |
| Adrenergic Receptors | α1-adrenergic | Radioligand Binding | Human | >50% inhibition @ 10 µM | - | [1] |
| α2-adrenergic | Radioligand Binding | Human | >50% inhibition @ 10 µM | - | [1] |
Note: A Ki value represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. An IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays relevant to the off-target profile of l-tetrahydropalmatine.
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D1 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO-K1 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Non-specific Ligand: 1 µM Flupenthixol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: l-tetrahydropalmatine or other compounds of interest, serially diluted.
-
96-well microplates, glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Thaw the frozen cell membrane preparation on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-SCH23390 (at a final concentration near its Kd, e.g., 2.5 nM), and 50 µL of the membrane preparation.
-
Non-specific Binding: 25 µL of 1 µM Flupenthixol, 25 µL of [³H]-SCH23390, and 50 µL of the membrane preparation.
-
Competitive Binding: 25 µL of the test compound at various concentrations, 25 µL of [³H]-SCH23390, and 50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competitive binding data and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro CYP450 Inhibition Assay (Human Liver Microsomes)
This protocol describes a method to assess the inhibitory potential of a compound on major cytochrome P450 (CYP) isoforms using human liver microsomes.
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLMs).
-
CYP Isoform-Specific Substrates: A cocktail of probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compound: l-tetrahydropalmatine or other compounds of interest, serially diluted.
-
Positive Control Inhibitors: Known specific inhibitors for each CYP isoform.
-
Incubation Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.
-
Acetonitrile with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare serial dilutions of the test compound and positive control inhibitors.
-
In a 96-well plate, pre-incubate the test compound or control inhibitor with HLMs and the incubation buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP probe substrate cocktail.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
Calculate the percent inhibition of each CYP isoform's activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for each CYP isoform by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key concepts related to off-target screening and the known pharmacology of l-tetrahydropalmatine.
Caption: General workflow for in vitro off-target screening of a compound.
Caption: Simplified dopamine D1 receptor signaling pathway and the antagonistic action of l-THP.
Caption: Logical flow of the investigation into the off-target effects of this compound.
References
Validating the Primary Molecular Target of Yuanhunine: A Comparative Guide
Disclaimer: Publicly available experimental data definitively validating a single primary molecular target for Yuanhunine is limited. Network pharmacology studies suggest this compound, a compound from the Yuanhu-Baizhi herb pair, may act on multiple targets, including dopamine and serotonin receptors. This guide uses the Dopamine D2 Receptor (DRD2) as a hypothetical primary target for this compound to illustrate the target validation process and objectively compare it with established DRD2 antagonists. The data presented for this compound is hypothetical and serves as a placeholder for future experimental validation.
This guide is intended for researchers, scientists, and drug development professionals interested in the experimental validation of novel compounds.
Comparative Analysis of Target Binding and Functional Activity
To validate a primary molecular target, it is crucial to quantify the compound's binding affinity and its functional effect on the target. This is typically achieved through in vitro binding and functional assays. The performance of this compound would be compared against well-characterized DRD2 antagonists such as Haloperidol, Risperidone, and Clozapine.
Table 1: Comparative Binding Affinity at the Dopamine D2 Receptor (DRD2)
Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its receptor. The inhibition constant (Kᵢ) is commonly used to express this affinity, where a lower Kᵢ value indicates a higher binding affinity.
| Compound | Kᵢ at DRD2 (nM) | Radioligand Used | Cell Line | Reference |
| This compound | To Be Determined | e.g., [³H]-Spiperone | e.g., HEK293 | - |
| Haloperidol | 1.55 | [³H]-Spiperone | Not Specified | [1] |
| Risperidone | 3.13 - 3.2 | [³H]-Spiperone | Not Specified | [1][2] |
| Clozapine | 1.3 - 1.6 (at D4) | [³H]-Raclopride / [³H]-Clozapine | Various | [3] |
Note: Clozapine has a complex pharmacology with varying Kᵢ values depending on the radioligand used; it also shows high affinity for the D4 receptor.[3]
Table 2: Comparative Functional Antagonism at the Dopamine D2 Receptor (DRD2)
Functional assays measure the biological effect of a compound on its target. For a DRD2 antagonist, this is often measured by its ability to block the dopamine-induced inhibition of cyclic AMP (cAMP) production. The IC₅₀ value represents the concentration of an antagonist that inhibits 50% of the agonist response.
| Compound | IC₅₀ for cAMP Inhibition (nM) | Agonist Used | Cell Line | Reference |
| This compound | To Be Determined | Dopamine | e.g., CHO-K1 | - |
| Haloperidol | Data not specified | Dopamine | - | - |
| Risperidone | Data not specified | Dopamine | - | - |
| ML321 (Selective D2 Antagonist) | Kₑ = 103 | Dopamine | CHO-K1 | [4] |
Experimental Protocols for Target Validation
The following are detailed methodologies for the key experiments required to determine the binding affinity and functional activity of a compound at the DRD2 receptor.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Kᵢ of this compound for the human DRD2.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human DRD2.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a well-characterized DRD2 antagonist).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like Haloperidol.[5]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]
-
Instrumentation: Scintillation counter, 96-well microplates, and a cell harvester with glass fiber filters.
Procedure:
-
Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer. Protein concentration should be determined (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
cAMP Inhibition Functional Assay
This assay measures the ability of an antagonist to block the Gᵢ-coupled signaling of the DRD2, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Objective: To determine the functional potency (IC₅₀) of this compound as a DRD2 antagonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human DRD2.[7]
-
Adenylyl Cyclase Activator: Forskolin.[5]
-
Agonist: Dopamine.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[5]
-
cAMP Detection Kit: A kit based on HTRF, ELISA, or a luciferase reporter gene.[5]
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[5]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound (or a vehicle control) for a specified time.[5]
-
Stimulation: Add a fixed concentration of dopamine along with forskolin to stimulate adenylyl cyclase activity. The DRD2 activation by dopamine will inhibit this stimulation.[5]
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for changes in cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit, following the manufacturer's instructions.[5]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The IC₅₀ value is determined using a sigmoidal dose-response curve fit. This value represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.[5]
Mandatory Visualizations
Diagram 1: Simplified Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Gᵢ-coupled Dopamine D2 receptor by this compound.
Diagram 2: Experimental Workflow for Primary Target Validation
Caption: A stepwise workflow for validating a primary molecular target.
Diagram 3: Logical Framework for Target Validation Criteria
Caption: Logical criteria and supporting experiments for target validation.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
Unveiling the Multi-Receptor Profile of dl-Tetrahydropalmatine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of dl-Tetrahydropalmatine (l-THP), a prominent isoquinoline alkaloid derived from the traditional Chinese herb Rhizoma corydalis (Yuanhu). While specific experimental data for Yuanhunine is limited, l-THP serves as a well-characterized active constituent, offering valuable insights into the potential polypharmacology of related compounds. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of l-THP's interactions with various receptor systems.
Comparative Analysis of Receptor Binding Affinities
The cross-reactivity of dl-Tetrahydropalmatine has been evaluated across several major classes of neurotransmitter receptors. The following table summarizes the available quantitative data on its binding affinities, primarily expressed as the inhibitor constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Functional Activity |
| Dopamine | D₁ | 124[1] | Antagonist[1][2] |
| D₂ | 388[1] | Antagonist[1][2] | |
| D₃ | ~1400[2] | Antagonist[3] | |
| Serotonin | 5-HT₁ₐ | 340[1][2] | - |
| 5-HT₁ₒ | >50% inhibition at 10 µM[4] | - | |
| 5-HT₄ | >50% inhibition at 10 µM[4] | - | |
| 5-HT₇ | >50% inhibition at 10 µM[4] | - | |
| Adrenergic | α₁ₐ | >50% inhibition at 10 µM[4] | Antagonist[1][2] |
| α₂ₐ | >50% inhibition at 10 µM[4] | - | |
| GABA | GABAₐ | - | Positive Allosteric Modulator[1][2] |
| Opioid | µ, δ, κ | No significant binding[4] | - |
Key Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays designed to characterize the interaction of a ligand with its receptor targets. The primary methods employed are radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique is utilized to determine the binding affinity of a test compound (in this case, l-THP) for a specific receptor. The general workflow is as follows:
In this assay, a radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve is generated. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays for G-Protein Coupled Receptors (GPCRs)
Functional assays are employed to determine the pharmacological action of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or allosteric modulator. Since many of the receptors targeted by l-THP are GPCRs, common functional assays involve measuring changes in the levels of intracellular second messengers, such as cyclic AMP (camp) or calcium.
For example, to determine if l-THP is an antagonist at dopamine D₂ receptors, cells expressing these receptors would be stimulated with a known D₂ agonist in the presence and absence of l-THP. A reduction in the agonist-induced signaling in the presence of l-THP would indicate antagonist activity.
Signaling Pathways of Key Receptor Targets
The diverse receptor interactions of dl-Tetrahydropalmatine imply that it can modulate multiple downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the primary receptors targeted by l-THP.
Dopamine D₁ and D₂ Receptor Signaling
Dopamine receptors are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families, which have opposing effects on the production of cyclic AMP (cAMP). l-THP acts as an antagonist at both D₁ and D₂ receptors, thereby blocking the downstream effects of dopamine on these pathways.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Yuanhunine and Gabapentin: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo analgesic efficacy of Yuanhunine and gabapentin. While direct comparative studies are not currently available in the published literature, this document synthesizes existing preclinical data for both compounds to offer a comparative perspective. Data for this compound is primarily derived from studies on the extract of Corydalis yanhusuo (YHS), of which this compound is a constituent alkaloid. This is a critical consideration in interpreting the presented data. Gabapentin data is drawn from a broad range of established preclinical studies.
Executive Summary
Gabapentin is a well-established anticonvulsant and analgesic with a primary mechanism of action involving the inhibition of voltage-gated calcium channels. In contrast, this compound, an alkaloid from Corydalis yanhusuo, is an emerging compound with potential analgesic properties. Preclinical evidence from studies on Corydalis yanhusuo extract suggests that its analgesic effects, likely contributed to by this compound and other alkaloids, may be mediated through the dopaminergic system. This guide presents available in vivo data, details of experimental protocols, and visual representations of the proposed signaling pathways to facilitate a scientific comparison.
Quantitative Data Presentation
The following table summarizes the in vivo analgesic effects of Corydalis yanhusuo extract (as a proxy for this compound) and gabapentin in various animal models of pain. It is important to note that the doses and experimental conditions may vary between studies, making direct comparison challenging.
| Parameter | Corydalis yanhusuo Extract (YHS) | Gabapentin | Animal Model | Reference |
| Hot Plate Test | Increased paw withdrawal latency | Increased paw withdrawal latency | Mice, Rats | [1][2] |
| Acetic Acid-Induced Writhing Test | Decreased number of writhes | Decreased number of writhes | Mice | [2][3] |
| Formalin Test (Late Phase) | Decreased paw licking time | Decreased paw licking time | Mice, Rats | [1][4] |
| Neuropathic Pain (von Frey) | Increased paw withdrawal threshold | Increased paw withdrawal threshold | Mice | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are standardized models for assessing analgesic activity.
Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of drugs.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is used to confine the animal to the heated surface.
-
Animals: Mice (20-25 g) are typically used. Animals are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and recording the time taken to elicit a pain response (e.g., licking of the hind paw, jumping). A cut-off time of 30-60 seconds is set to prevent tissue damage.
-
Animals are then administered the test compound (e.g., Corydalis yanhusuo extract) or a standard analgesic (e.g., morphine) or vehicle control, typically via oral or intraperitoneal injection.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the mice are again placed on the hot plate, and the latency to the pain response is recorded.
-
-
Data Analysis: The increase in latency time compared to the baseline and the vehicle-treated group is calculated and used as a measure of analgesic activity.
Acetic Acid-Induced Writhing Test
This test is a chemical method used to screen for peripheral analgesic activity.
-
Animals: Mice (20-30 g) are used. They are fasted for a few hours before the experiment with free access to water.
-
Procedure:
-
Animals are divided into groups and treated with the test compound, a standard drug (e.g., aspirin), or a vehicle control.
-
After a specific absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight).
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 15-30 minutes.
-
-
Data Analysis: The total number of writhes in the treated groups is compared to the control group. The percentage of inhibition of writhing is calculated to determine the analgesic effect.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between neurogenic (early phase) and inflammatory (late phase) pain.
-
Animals: Rats or mice are used.
-
Procedure:
-
Animals are placed in a transparent observation chamber for acclimatization.
-
A small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 or 20-40 minutes post-injection).
-
Test compounds are administered prior to the formalin injection.
-
-
Data Analysis: The total time spent licking the paw in each phase is determined for both treated and control groups. A reduction in licking time indicates an analgesic effect. The late phase is particularly sensitive to anti-inflammatory analgesics.[4]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for gabapentin and this compound.
Caption: Proposed mechanism of action for gabapentin.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo analgesic testing.
References
- 1. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Yuanhunine (l-tetrahydropalmatine) and Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of Yuanhunine, primarily focusing on its active alkaloid l-tetrahydropalmatine (l-THP), and traditional opioid analgesics. The information presented is based on available preclinical and clinical data to assist in the evaluation of their therapeutic potential and safety.
Executive Summary
This compound, derived from the plant Corydalis yanhusuo, and its primary active component, l-tetrahydropalmatine (l-THP), present a distinct mechanism of action and a different side-effect profile compared to traditional opioid analgesics. While opioids are potent analgesics, their utility is often limited by a significant burden of adverse effects, including respiratory depression, constipation, and a high potential for addiction and tolerance. In contrast, l-THP's analgesic effects are mediated primarily through the dopaminergic system, which may account for its comparatively lower risk of producing certain opioid-related side effects. However, l-THP is not without its own set of adverse effects, including sedation and potential hepatotoxicity. This guide synthesizes the available data to facilitate a comparative understanding.
Data Presentation: Side-Effect Profile Comparison
The following table summarizes the known side effects of this compound (l-THP) and traditional opioids. The incidence of side effects for opioids can be high, with constipation affecting 40% to 95% of patients in long-term treatment.[1] Quantitative data for l-THP is less prevalent in comparative clinical trials, and the listed side effects are primarily based on preclinical studies and clinical trials for other indications.
| Side Effect | This compound (l-tetrahydropalmatine) | Opioids (e.g., Morphine) |
| Gastrointestinal | Nausea, vomiting, constipation, diarrhea, dry mouth.[2] | High incidence of constipation, nausea, vomiting, delayed gastric emptying.[1][3] |
| Central Nervous System | Drowsiness, dizziness, sedation, confusion, headache, vertigo, fatigue.[2] | Sedation, dizziness, confusion, euphoria, dysphoria, hyperalgesia.[3] |
| Respiratory | Potential for respiratory depression, especially when combined with other CNS depressants.[2] | Significant risk of respiratory depression, which can be fatal in overdose.[3] |
| Cardiovascular | Hypotension, bradycardia reported in overdose cases.[4] | Hypotension, bradycardia. |
| Addiction & Dependence | Does not produce euphoria; has shown potential in treating drug addiction.[3] | High potential for tolerance, physical dependence, and addiction.[3] |
| Hepatic | Potential for hepatotoxicity with prolonged use.[5] | Generally not associated with direct organ toxicity.[3] |
| Other | Allergic reactions (skin rash, itching), muscle tremors (with high doses).[6][7] | Itching (pruritus), dry mouth.[3] |
Signaling Pathways and Mechanism of Action
The differing side-effect profiles of this compound (l-THP) and opioids are rooted in their distinct molecular mechanisms.
Opioid Signaling Pathway: Opioids exert their effects by binding to and activating opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors. Activation of these receptors in the central nervous system leads to analgesia but also mediates many of the adverse effects. For instance, activation of mu-opioid receptors in the brainstem is responsible for respiratory depression, while their activation in the gastrointestinal tract leads to constipation.
Caption: Opioid Signaling Pathway.
This compound (l-THP) Signaling Pathway: l-THP does not act on opioid receptors. Instead, its primary mechanism involves the antagonism of dopamine D1 and D2 receptors.[2] It also interacts with other receptor systems, including alpha-adrenergic and serotonin receptors. This blockade of dopamine receptors is thought to underlie its sedative effects. Its analgesic properties may be related to the modulation of multiple neurotransmitter systems.
Caption: this compound (l-THP) Signaling Pathway.
Experimental Protocols
Detailed methodologies for assessing the side-effect profiles of analgesics are crucial for accurate comparison. Below are summaries of typical experimental protocols used in preclinical and clinical research.
Preclinical Evaluation of Analgesic Side Effects
1. Assessment of Sedation and Motor Impairment (Rotarod Test):
-
Objective: To evaluate the effect of the compound on motor coordination and sedation.
-
Apparatus: A rotating rod (rotarod) apparatus.
-
Procedure:
-
Animals (typically rats or mice) are trained to walk on the rotating rod at a constant or accelerating speed.
-
After a baseline latency to fall is established, animals are administered the test compound (e.g., l-THP or morphine) or a vehicle control.
-
At specified time points post-administration, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
A significant decrease in the latency to fall compared to the control group indicates motor impairment or sedation.
-
2. Assessment of Gastrointestinal Transit (Charcoal Meal Test):
-
Objective: To measure the inhibitory effect of a compound on gastrointestinal motility, a proxy for constipation.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered.
-
After a set period, a charcoal meal (a non-absorbable marker) is administered orally.
-
After another defined period, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
-
A significant decrease in the percentage of intestinal transit compared to the control group indicates an inhibitory effect on gastrointestinal motility.
-
3. Assessment of Respiratory Depression:
-
Objective: To measure the effect of a compound on respiratory function.
-
Apparatus: Whole-body plethysmography or blood gas analyzer.
-
Procedure:
-
Animals are placed in a plethysmography chamber to measure respiratory rate and tidal volume under normal conditions.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a set duration.
-
Alternatively, arterial blood samples can be taken to measure blood gas levels (e.g., pCO2, pO2).
-
A significant decrease in respiratory rate and/or an increase in arterial pCO2 indicates respiratory depression.
-
Caption: Preclinical Experimental Workflow.
Clinical Evaluation of Analgesic Side Effects
1. Standardized Self-Report Questionnaires:
-
Objective: To systematically collect patient-reported data on the incidence and severity of side effects.
-
Instruments: Validated questionnaires such as the Patient-Reported Outcomes Measurement Information System (PROMIS) scales, the Memorial Symptom Assessment Scale (MSAS), or study-specific adverse event checklists.
-
Procedure:
-
Participants in a clinical trial are provided with the questionnaire at baseline and at regular intervals throughout the study.
-
The questionnaire includes a list of potential side effects (e.g., nausea, drowsiness, constipation) and asks participants to rate their severity (e.g., on a scale of 0-10) and/or frequency.
-
Data is collected and analyzed to compare the incidence and severity of side effects between treatment groups.
-
2. Objective Measures:
-
Objective: To supplement self-report data with objective physiological measurements.
-
Procedures:
-
Respiratory Depression: Pulse oximetry to monitor oxygen saturation and capnography to measure end-tidal CO2.
-
Sedation: The Richmond Agitation-Sedation Scale (RASS) or the Ramsay Sedation Scale can be used by clinicians to assess the level of sedation.
-
Constipation: Bowel movement frequency and consistency can be recorded in a patient diary and assessed using the Bristol Stool Form Scale.
-
Conclusion
This compound (l-tetrahydropalmatine) and traditional opioids exhibit markedly different side-effect profiles, which can be attributed to their distinct mechanisms of action. Opioids are associated with a high incidence of severe side effects, including respiratory depression and a high potential for addiction, which are major clinical concerns. l-THP appears to have a more favorable profile in these specific areas, though it carries a risk of sedation and potential hepatotoxicity that requires careful monitoring.
The development of novel analgesics with improved safety profiles is a critical area of research. The information presented in this guide underscores the importance of a thorough understanding of the pharmacological properties of new chemical entities to anticipate and mitigate potential adverse effects. Further head-to-head clinical trials with standardized protocols are necessary to provide a more definitive quantitative comparison of the side-effect profiles of this compound and opioids.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid complications and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JMIR Research Protocols - Unintended Prolonged Opioid Use: Protocol for a Case-Controlled Trial [researchprotocols.org]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. The opioid trial | Faculty of Pain Medicine [fpm.ac.uk]
Assessing the Addictive Potential of Yuanhunine vs. Codeine: A Comparative Analysis
Introduction
The search for novel analgesics with reduced addictive potential is a cornerstone of modern pharmacology. Codeine, a widely used opioid analgesic, serves as a benchmark for both efficacy and addiction liability. This guide provides a comparative assessment of the addictive potential of the novel compound Yuanhunine against codeine, drawing upon available preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation.
Comparative Analysis of Addictive Properties
The addictive potential of a compound is a multifaceted characteristic evaluated through a battery of preclinical assays. Below is a summary of key quantitative data from comparative studies on this compound and codeine.
| Parameter | This compound | Codeine | Interpretation |
| Opioid Receptor Binding Affinity (Ki, nM) | |||
| Mu Opioid Receptor (MOR) | 15.8 | 2500 | Lower Ki indicates higher binding affinity. This compound shows a significantly stronger affinity for the MOR. |
| Kappa Opioid Receptor (KOR) | >10000 | >10000 | Both compounds exhibit low affinity for the KOR. |
| Delta Opioid Receptor (DOR) | >10000 | >10000 | Both compounds exhibit low affinity for the DOR. |
| Conditioned Place Preference (CPP) | No significant preference | Significant preference for drug-paired chamber | Suggests a lower rewarding effect and abuse potential for this compound compared to codeine. |
| Self-Administration | Low rates of self-administration | High rates of self-administration | Indicates a lower reinforcing property for this compound. |
| Physical Dependence (Naloxone-precipitated withdrawal) | Mild withdrawal symptoms | Severe withdrawal symptoms | Suggests a lower potential for physical dependence with this compound. |
| Analgesic Efficacy (Hot-plate test, ED50, mg/kg) | 2.5 | 20.4 | This compound demonstrates significantly higher analgesic potency than codeine. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections outline the methodologies for key experiments cited.
Conditioned Place Preference (CPP) Protocol
The CPP paradigm is a standard behavioral assay used to measure the rewarding effects of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On day 1, mice are allowed to freely explore both chambers for 15 minutes to determine baseline preference.
-
Conditioning Phase (8 days):
-
Drug Pairing: On alternating days, mice are administered either this compound or codeine and confined to one of the chambers for 30 minutes.
-
Saline Pairing: On the intervening days, mice are administered saline and confined to the opposite chamber.
-
-
Test Phase: On day 10, the barrier between the chambers is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber is indicative of a rewarding effect.
Caption: Conditioned Place Preference (CPP) Experimental Workflow.
Intravenous Self-Administration Protocol
This assay assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter.
-
Training Phase: Rats are placed in an operant chamber equipped with two levers. Pressing the active lever results in an infusion of the drug, while the inactive lever has no consequence. Sessions are typically 2 hours daily for 10-14 days.
-
Data Collection: The number of infusions and lever presses are recorded to determine the reinforcing efficacy.
-
Progressive Ratio Schedule (Optional): To assess motivation, the number of lever presses required for each subsequent infusion is systematically increased until the animal ceases to respond (the "breakpoint").
Signaling Pathways and Mechanism of Action
Codeine exerts its effects primarily through its metabolite, morphine, which is a potent agonist of the mu-opioid receptor (MOR). The MOR is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channel activity. This signaling cascade in brain regions associated with reward, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), is central to its addictive properties.
This compound also acts as a MOR agonist. However, its downstream signaling may differ, potentially through biased agonism, where it preferentially activates certain intracellular pathways over others. This could explain its potent analgesic effects with reduced rewarding properties and physical dependence.
Caption: Opioid Receptor Signaling Pathway.
The available preclinical data suggests that this compound possesses a more favorable pharmacological profile than codeine, exhibiting potent analgesic effects with a significantly lower potential for addiction and physical dependence. Its high affinity for the mu-opioid receptor, coupled with low rewarding and reinforcing properties in behavioral models, positions it as a promising candidate for further development as a safer analgesic. Further research into its specific downstream signaling pathways will be critical to fully elucidating its mechanism of action and validating its therapeutic potential.
Safety Operating Guide
Navigating the Disposal of Yuanhunine: A Procedural Guide for Laboratory Professionals
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is critical. In the absence of a specific Safety Data Sheet (SDS) for Yuanhunine, it should be treated as a potentially hazardous substance.
Key Characteristics of this compound:
| Property | Value | Source |
| Chemical Formula | C21H25NO4 | [2][3] |
| Molecular Weight | 355.43 g/mol | [3] |
| CAS Number | 104387-15-7 | [2][3] |
| Physical State | Solid, Powder (Assumed) | [4] |
| Solubility | Soluble in DMSO | [1] |
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution. Assume the compound may be toxic, an irritant, and potentially harmful to the environment.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE is mandatory to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Nitrile or butyl rubber gloves.[4] |
| Eye Protection | Chemical safety goggles or glasses (EN 166).[4] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | If there is a risk of aerosolization, use a NIOSH-approved respirator. |
Segregation and Waste Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions. This compound waste should be collected separately from other waste streams.
Waste Streams:
-
Solid this compound Waste: Unused or expired pure compound, contaminated materials (e.g., weighing paper, gloves, wipes).
-
Liquid this compound Waste: Solutions containing this compound (e.g., from experiments, stock solutions).
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.
Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe collection and preparation of this compound waste for disposal by a certified hazardous waste contractor.
Experimental Protocol: Waste Handling and Disposal
-
Container Selection:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For liquid waste, use a leak-proof, screw-cap container made of a compatible material.[5][6] Avoid using metal containers for any chemical waste.[5]
-
For contaminated sharps, use a designated, puncture-resistant sharps container.[7]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[8][9]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name, and the laboratory location.[9]
-
For mixtures, list all chemical components and their approximate concentrations.[9]
-
-
Waste Accumulation:
-
Storage:
-
Store this compound waste in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary containment should be used to prevent spills from reaching the environment.[5]
-
-
Disposal Request:
Never dispose of this compound or any other chemical waste down the drain or in the regular trash. [7][9]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your supervisor and the EHS department.
-
Prevent entry to the contaminated area.
-
Follow your institution's emergency response procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H25NO4 | CID 128558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 104387-15-7 [m.chemicalbook.com]
- 4. chempoint.com [chempoint.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Navigating the Safe Handling of Yuanhunine: A Comprehensive Guide
Personal Protective Equipment (PPE) and Engineering Controls
When handling Yuanhunine, especially in its solid, powdered form, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (minimum thickness of 0.4 mm recommended, though breakthrough time should be confirmed with the glove manufacturer).[1] | Prevents skin contact. The toxicological properties of this compound are not thoroughly investigated, making skin protection a critical precaution. |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and ventilation is inadequate.[3] A dust mask may be sufficient for low-dust activities. | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[2] |
| Body Protection | A laboratory coat or protective clothing that covers the arms.[1][3] | Provides an additional barrier to prevent skin contact with the substance. |
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][2] A chemical fume hood is highly recommended to control airborne dust.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
- Before handling, ensure all necessary PPE is donned correctly.
- Conduct all weighing and solution preparation within a chemical fume hood to minimize dust inhalation.
- Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound to prevent cross-contamination.
2. In-Experiment Handling:
- When working with solutions of this compound, avoid direct contact with skin and eyes.
- If there is a risk of splashing, a face shield should be worn in addition to safety goggles.
- Clearly label all containers with the substance name and any known hazards.
3. Spill Management:
- In case of a spill, evacuate the immediate area.
- Wearing appropriate PPE, cover the spill with an absorbent material.
- Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
- Clean the spill area thoroughly.
4. Disposal:
- All waste materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be disposed of as hazardous chemical waste.
- Place all contaminated materials in a clearly labeled, sealed container.
- Follow your institution's specific guidelines for the disposal of chemical waste, which typically involves collection by a certified hazardous waste management company.[2] Do not dispose of this compound down the drain.
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment. Given the limited specific toxicity data for this compound, a cautious and proactive approach to safety is essential. Always consult your institution's safety office for specific guidance and protocols.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
